Product packaging for 3-Bromobenzophenone(Cat. No.:CAS No. 1016-77-9)

3-Bromobenzophenone

Cat. No.: B087063
CAS No.: 1016-77-9
M. Wt: 261.11 g/mol
InChI Key: XNUMUNIJQMSNNN-UHFFFAOYSA-N
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Description

3-Bromobenzophenone is a versatile chemical building block highly valued in organic synthesis and industrial research and development. Its structure, featuring a bromine atom at the meta position of one phenyl ring, makes it a crucial intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . This compound is particularly significant in the pharmaceutical industry, where it is used in the development of active pharmaceutical ingredients (APIs) and other bioactive compounds . Furthermore, this compound serves as a fundamental substrate in the synthesis of specialty chemicals and advanced materials . The ongoing evolution of synthesis technologies aims to make its production more efficient and environmentally friendly, underscoring its continued relevance in modern chemical research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrO B087063 3-Bromobenzophenone CAS No. 1016-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUMUNIJQMSNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10144045
Record name 3-Bromobenzophenone
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Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1016-77-9
Record name 3-Bromobenzophenone
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Record name 3-Bromobenzophenone
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Record name 3-Bromobenzophenone
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Record name 3-bromobenzophenone
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Foundational & Exploratory

3-Bromobenzophenone CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromobenzophenone

CAS Number: 1016-77-9

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic processes. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its physicochemical properties, safety and handling protocols, synthesis methodologies, and significant applications.

Physicochemical Properties

This compound, also known as (3-bromophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzophenone (B1666685) structure with a bromine atom substituted at the meta-position of one phenyl ring.[1] It typically appears as a white to off-white or beige-yellowish crystalline powder.[1] Its stability under normal temperatures and pressures makes it a reliable reagent in various chemical transformations.[1]

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 1016-77-9[1][2][3]
Molecular Formula C₁₃H₉BrO[1][2][3]
Molecular Weight 261.11 g/mol [2][3][4]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 74.5-77.5 °C[2][5]
Boiling Point ~347.5 °C (rough estimate)[2]
Solubility Sparingly soluble in water (2.9 mg/L at 25°C); Soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]
EINECS Number 213-808-5[1][4]
InChI Key XNUMUNIJQMSNNN-UHFFFAOYSA-N[1][2]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[6] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

Table 2: GHS Hazard Information

CategoryCodeDescriptionReference
Pictogram GHS07[2]
Signal Word Warning[2][4]
Hazard Statements H315Causes skin irritation.[2][4][7]
H319Causes serious eye irritation.[2][4][7]
H335May cause respiratory irritation.[2][4][7]
Precautionary Statements P261Avoid breathing dust.[2][4]
P280Wear protective gloves/eye protection.[2][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][8]

Synthesis of this compound

A prevalent method for synthesizing this compound is through a two-stage process commencing with m-bromobenzoic acid, which is first converted to its acid chloride derivative and subsequently used in a Friedel-Crafts acylation reaction with benzene.[9]

Experimental Protocol: Friedel-Crafts Acylation Method[11]

Stage 1: Synthesis of 3-Bromobenzoyl Chloride

  • Dissolve m-bromobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Heat the mixture at 70°C for approximately 4 hours. The reaction converts the carboxylic acid to an acyl chloride.

  • After the reaction is complete, remove the unreacted thionyl chloride under reduced pressure.

  • Purge the system with nitrogen gas to remove any residual thionyl chloride.

Stage 2: Friedel-Crafts Acylation

  • Cool the crude 3-bromobenzoyl chloride in an ice bath to 0°C.

  • Add chloroform (B151607) as a solvent, followed by benzene.

  • Gradually add anhydrous aluminum chloride (AlCl₃), the Lewis acid catalyst, while maintaining a low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • To quench the reaction, slowly pour the mixture into a beaker containing ice water and hydrochloric acid.

  • Separate the organic layer. Wash the residue with water and dry it over anhydrous sodium sulfate.

  • Recover the solvent under reduced pressure.

  • Recrystallize the resulting solid from toluene (B28343) to yield pure this compound.

G cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Friedel-Crafts Acylation cluster_workup Purification A m-Bromobenzoic Acid C 3-Bromobenzoyl Chloride A->C 70°C, 4h B Thionyl Chloride (SOCl₂) B->C F This compound C->F 0-20°C, 6h D Benzene D->F E Aluminum Chloride (AlCl₃) E->F Catalyst G Quench (HCl/Ice) F->G H Extraction & Drying G->H I Recrystallization H->I

Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate for creating more complex molecules.[1] Its utility stems from the presence of two key reactive sites: the ketone functional group and the carbon-bromine bond.

  • Pharmaceutical Synthesis: The benzophenone scaffold is present in numerous biologically active compounds and marketed drugs.[10] this compound serves as a precursor for synthesizing derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[10]

  • Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures from a simple starting material.[10]

  • Agrochemicals and Dyes: It is also used in the synthesis of agrochemicals and as an intermediate for dyes and pigments.[1]

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds start This compound suzuki Suzuki Coupling (+ Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald heck Heck Reaction (+ Alkene) start->heck ketone_chem Ketone Reduction (e.g., with NaBH₄) start->ketone_chem biaryl Biaryl Ketones suzuki->biaryl amino Aminated Benzophenones buchwald->amino alkenyl Alkenylated Benzophenones heck->alkenyl alcohol (3-Bromophenyl)(phenyl)methanol ketone_chem->alcohol

Role of this compound as a versatile synthetic intermediate.

Spectral Information

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are used to confirm the arrangement of protons and carbon atoms. The aromatic region of the ¹H-NMR spectrum shows complex multiplets corresponding to the nine protons on the two phenyl rings.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically around 1650-1730 cm⁻¹. Additional peaks confirm the presence of aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4] The presence of bromine is indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) for the molecular ion peak and bromine-containing fragment ions.

Conclusion

This compound (CAS No. 1016-77-9) is a fundamentally important chemical intermediate with significant applications in pharmaceutical, agrochemical, and material science research. Its well-defined physicochemical properties, established synthesis protocols, and versatile reactivity make it an invaluable tool for synthetic chemists aiming to construct complex molecular structures. Proper adherence to safety guidelines is crucial when handling this irritant compound.

References

An In-depth Technical Guide to 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobenzophenone, a key intermediate in organic synthesis. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines a general procedure for its potential application in Suzuki coupling reactions.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its key quantitative properties are summarized in the table below, providing a ready reference for experimental planning and analysis.

PropertyValueSource
Molecular Formula C₁₃H₉BrO[1][3][4]
Molecular Weight 261.11 g/mol [1][3][4]
CAS Number 1016-77-9[1][3]
Melting Point 74.5-77.5 °C
Appearance White to off-white crystalline powder[2]
Solubility Sparingly soluble in water[2]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details a two-stage synthesis of this compound from m-bromobenzoic acid and benzene.[5]

Stage 1: Formation of 3-Bromobenzoyl Chloride

  • Dissolve 2 grams of m-bromobenzoic acid in 200 grams of thionyl chloride.

  • Heat the mixture at 70°C for 4 hours.

  • After the reaction is complete, recover the unreacted thionyl chloride under reduced pressure.

  • Blow the residual thionyl chloride with a nitrogen atmosphere.

Stage 2: Friedel-Crafts Acylation

  • Cool the reaction mixture from Stage 1 to 0°C in an ice bath.

  • Add 400 grams of chloroform, 88 grams of benzene, and 140 grams of anhydrous aluminum trichloride (B1173362) to the reaction system.

  • Allow the reaction to proceed at room temperature for 6 hours.

  • After completion, slowly pour the reaction solution into a mixture of 500 ml of ice water and 100 ml of hydrochloric acid.

  • Wash the residue with water and dry it over anhydrous sodium sulfate.

  • Recover the solvent under reduced pressure.

  • Recrystallize the resulting crystals from toluene (B28343) to yield a white solid of this compound. This method has a reported yield of 93%.[5]

G cluster_stage1 Stage 1: Acid Chloride Formation cluster_stage2 Stage 2: Friedel-Crafts Acylation A m-Bromobenzoic Acid + Thionyl Chloride B Heat at 70°C for 4h A->B C Recover excess Thionyl Chloride B->C D 3-Bromobenzoyl Chloride Intermediate C->D E Intermediate + Benzene + Anhydrous AlCl₃ in Chloroform D->E F React at Room Temperature for 6h E->F G Quench with Ice Water/HCl F->G H Workup (Wash, Dry, Concentrate) G->H I Recrystallize from Toluene H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

General Protocol for Suzuki Coupling Reactions

As an aryl bromide, this compound is a suitable substrate for Suzuki coupling reactions to form carbon-carbon bonds. The following is a general procedure that can be adapted for specific applications.

  • In a reaction vessel, combine this compound (1 equivalent), an appropriate boronic acid or boronic ester (1.2-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (B84403) (2-3 equivalents).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in a catalytic amount (e.g., 1-5 mol%).

  • Add a solvent system, which can be a mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the reaction progress by a suitable technique such as TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

G A This compound (Aryl Halide) E Reaction Mixture A->E B Boronic Acid/Ester (Coupling Partner) B->E C Palladium Catalyst + Base C->E D Solvent System D->E F Heating under Inert Atmosphere E->F G Coupled Product F->G H Workup and Purification G->H I Final Product H->I

Caption: Logical workflow for a Suzuki coupling reaction using this compound.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[6] It is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[1]

References

A Technical Guide to the Physical Properties of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromobenzophenone, a key intermediate in organic synthesis. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of these properties.

Core Physical and Chemical Data

This compound, with the CAS number 1016-77-9, is an off-white to light yellow crystalline solid.[1] Its chemical structure consists of a benzoyl group attached to a brominated phenyl ring. This compound is primarily utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.

PropertyValueSource
Molecular Formula C₁₃H₉BrO[1][2][3][4]
Molecular Weight 261.11 g/mol [2][3][5]
Melting Point 74.5-77.5 °C[5][6][7][8]
Boiling Point 347.5 °C (rough estimate)[5][6]
Density 1.4245 g/cm³ (rough estimate)[5][6][7]
Water Solubility 2.9 mg/L (at 25 °C)[1]
Appearance Off-white to beige-yellowish powder/crystalline solid[1][6]
CAS Number 1016-77-9[1][2][3][5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[9][10][11][12]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[9][13]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[11][13]

  • Observation: A second, more precise measurement is then made with a slower heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal disappears is recorded as the end of the range.[10] For pure this compound, this range is expected to be narrow.

Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. The provided boiling point is an estimate and should be confirmed experimentally if a precise value is required. A common method for small quantities is the micro-reflux technique.[14][15]

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

  • Apparatus Setup: A thermometer is positioned with its bulb just above the surface of the molten sample. A small, inverted capillary tube (sealed at the top) is placed inside the test tube.

  • Heating: The sample is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.

  • Observation: Upon further heating, the sample will boil and its vapor will fill the test tube, displacing the air. The heating is then stopped.

  • Data Recording: As the apparatus cools, the vapor pressure inside the capillary tube will decrease. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14]

Density Determination (Displacement Method)

Density is the mass of a substance per unit volume. For a solid like this compound, the density can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[16][17][18][19]

Methodology:

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, given its very low solubility). The initial volume of the liquid is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.[16][19]

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Methodology:

  • Solvent Selection: A known volume of a selected solvent (e.g., deionized water) is placed in a flask.

  • Temperature Control: The temperature of the solvent is maintained at a constant, specified value (e.g., 25 °C) using a water bath.[20][21]

  • Solute Addition: A pre-weighed amount of this compound is gradually added to the solvent while stirring. The addition continues until a saturated solution is formed, indicated by the presence of undissolved solid that persists over a period of time.

  • Equilibration: The solution is stirred for an extended period to ensure equilibrium is reached.

  • Analysis: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed.

  • Quantification: The amount of dissolved this compound in the withdrawn sample is determined analytically (e.g., by gravimetric analysis after solvent evaporation, or by a spectroscopic method).

  • Calculation: The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., mg/L).[21]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a solid compound like this compound.

G Workflow for Physical Property Determination of a Solid Compound cluster_start Start cluster_characterization Physical Characterization cluster_methods Methodology cluster_end End start Obtain Pure Solid Sample melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Determination start->density solubility Solubility Determination start->solubility mp_method Capillary Method melting_point->mp_method bp_method Micro-reflux Method boiling_point->bp_method d_method Displacement Method density->d_method s_method Saturation & Analysis solubility->s_method end Compile Data Sheet mp_method->end bp_method->end d_method->end s_method->end

Caption: Experimental workflow for determining the physical properties of a solid compound.

References

An In-depth Technical Guide to 3-Bromobenzophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, featuring a benzoyl group and a bromine-substituted phenyl ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data. Furthermore, this document explores its applications in medicinal chemistry and its potential as a scaffold in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is characterized by its insolubility in water but is soluble in various organic solvents.[3]

PropertyValueReference
Chemical Formula C₁₃H₉BrO[2]
Molecular Weight 261.11 g/mol [2]
CAS Number 1016-77-9[2]
EINECS Number 213-808-5[4]
Appearance White to off-white crystalline powder[1]
Melting Point 74.5-77.5 °C[5]
Boiling Point 347.5 °C (rough estimate)[3]
Solubility Insoluble in water; Soluble in ethanol, acetone, dichloromethane[3]
Density 1.4245 g/cm³ (rough estimate)[3]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
A ¹H-NMR spectrum of this compound has been reported.[1]The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Due to the "heavy atom effect" of bromine, the chemical shift of the ipso-carbon (C-Br) is shifted upfield more than would be expected based on electronegativity alone.[6]
Infrared (IR) Spectroscopy
Region (cm⁻¹) Functional Group
1650-1680C=O (Ketone) stretch
1570-1600C=C (Aromatic) stretch
1000-1200C-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

m/z Fragment
260/262[M]⁺ (Molecular ion)
183/185[M - C₆H₅]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Synthesis of this compound

This compound can be synthesized through several methods, with Friedel-Crafts acylation being a common and effective approach.

Friedel-Crafts Acylation of Benzene (B151609) with 3-Bromobenzoyl Chloride

This method involves the reaction of benzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride

  • Benzene

  • Anhydrous aluminum chloride

  • Chloroform

  • Hydrochloric acid

  • Ice

  • Anhydrous sodium sulfate

  • Toluene (B28343)

Procedure:

  • Preparation of 3-Bromobenzoyl Chloride: 2 g of 3-bromobenzoic acid is dissolved in 200 g of thionyl chloride and the mixture is heated at 70°C for 4 hours.[7]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, the unreacted thionyl chloride is removed under reduced pressure. The remaining thionyl chloride is removed by blowing with nitrogen gas.[7]

  • Friedel-Crafts Acylation: The reaction mixture is cooled to 0°C in an ice bath. 400 g of chloroform, 88 g of benzene, and 140 g of anhydrous aluminum trichloride (B1173362) are added. The reaction is stirred at room temperature for 6 hours.[7]

  • Work-up: The reaction mixture is slowly poured into a mixture of 500 ml of ice water and 100 ml of hydrochloric acid.[7] The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[7]

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is recrystallized from toluene to yield the final product.[7]

Synthesis Workflow: Friedel-Crafts Acylation

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 3-Bromobenzoic Acid step1 Formation of 3-Bromobenzoyl Chloride (70°C, 4h) start1->step1 start2 Thionyl Chloride start2->step1 start3 Benzene step2 Friedel-Crafts Acylation (0°C to RT, 6h) start3->step2 start4 Aluminum Chloride start4->step2 step1->step2 step3 Quenching with HCl/Ice Water step2->step3 step4 Extraction & Drying step3->step4 step5 Recrystallization from Toluene step4->step5 product This compound step5->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Applications in Drug Development

Benzophenone (B1666685) and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] this compound, with its reactive bromine atom, is a key intermediate for the synthesis of various drug candidates through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of diverse functional groups at the 3-position of the benzophenone core, enabling the exploration of structure-activity relationships.

Conceptual Role in Drug Discovery

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_products Diverse Drug-like Molecules cluster_application Therapeutic Areas start This compound reaction Suzuki Coupling (or other cross-coupling reactions) start->reaction product1 Molecule A reaction->product1 product2 Molecule B reaction->product2 product3 Molecule C reaction->product3 app1 Anticancer product1->app1 app2 Anti-inflammatory product2->app2 app3 Antimicrobial product3->app3

References

An In-depth Technical Guide to the Synthesis of 3-Bromobenzophenone from 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzophenone, a valuable intermediate in organic and medicinal chemistry. The primary focus is on the robust and widely utilized two-step synthesis starting from 3-bromobenzoic acid. This document details the reaction mechanisms, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a diaryl ketone with a bromine substituent, allows for further functionalization through reactions such as cross-coupling, nucleophilic substitution, and modifications of the carbonyl group. The most common and efficient laboratory-scale synthesis of this compound from 3-bromobenzoic acid proceeds through a two-step sequence:

  • Formation of the Acyl Chloride: 3-Bromobenzoic acid is converted to its more reactive acyl chloride derivative, 3-bromobenzoyl chloride, typically using thionyl chloride (SOCl₂).

  • Friedel-Crafts Acylation: The resulting 3-bromobenzoyl chloride is then used to acylate benzene (B151609) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to yield the final product, this compound.

Reaction Mechanisms

Formation of 3-Bromobenzoyl Chloride

The conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride with thionyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds through the following steps:

  • The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • A chloride ion is eliminated and then attacks the carbonyl carbon.

  • A tetrahedral intermediate is formed, which then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

Friedel-Crafts Acylation of Benzene

This reaction is a well-established electrophilic aromatic substitution. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 3-bromobenzoyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Bromobenzoic AcidC₇H₅BrO₂201.02155-158Decomposes
Thionyl ChlorideSOCl₂118.97-10479
3-Bromobenzoyl ChlorideC₇H₄BrClO219.4613-1574-75 @ 0.5 mmHg
BenzeneC₆H₆78.115.580.1
Aluminum ChlorideAlCl₃133.34192.6 (sublimes)180 (sublimes)
This compoundC₁₃H₉BrO261.1174.5-77.5[1]Not available

Table 2: Typical Reaction Conditions and Yield

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1. Acyl Chloride Formation3-Bromobenzoic AcidThionyl Chloride (excess)Neat or Toluene (B28343)70-80 (reflux)2-4High (often used in situ)
2. Friedel-Crafts Acylation3-Bromobenzoyl Chloride, BenzeneAluminum ChlorideChloroform0-20693[2]

Experimental Protocols

Step 1: Synthesis of 3-Bromobenzoyl Chloride

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, can be run neat)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.

  • Carefully add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert solvent like anhydrous toluene.

  • Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride) using a heating mantle.[3]

  • The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride can be removed by distillation at atmospheric pressure. The crude 3-bromobenzoyl chloride is often used directly in the next step without further purification. If purification is required, it can be achieved by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg.[3]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be thoroughly dried before use.

Step 2: Synthesis of this compound

Materials:

  • 3-Bromobenzoyl chloride (from Step 1)

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous chloroform

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Hydrochloric acid (concentrated)

  • Ice

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Toluene for recrystallization

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, place anhydrous aluminum chloride (1.1-1.3 equivalents relative to 3-bromobenzoyl chloride) and anhydrous chloroform.

  • Cool the suspension to 0°C in an ice bath.

  • A solution of 3-bromobenzoyl chloride in anhydrous benzene is added dropwise from the addition funnel to the cooled suspension with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 6 hours.[2]

  • The reaction is quenched by slowly and carefully pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with chloroform.

  • The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from toluene to yield this compound as a white solid.[2] A reported yield for this procedure is 93%.[2]

Safety Precautions: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. The quenching step is exothermic and should be performed slowly with cooling.

Characterization of this compound

The final product can be characterized using various spectroscopic methods and by its melting point.

  • Melting Point: 74.5-77.5 °C[1]

  • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically between 7.2 and 7.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon (typically around 195 ppm).

  • FTIR: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1670 cm⁻¹. There will also be characteristic peaks for the aromatic C-H and C=C bonds.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation 3-Bromobenzoic_Acid 3-Bromobenzoic_Acid 3-Bromobenzoyl_Chloride 3-Bromobenzoyl_Chloride 3-Bromobenzoic_Acid->3-Bromobenzoyl_Chloride SOCl₂, Reflux This compound This compound 3-Bromobenzoyl_Chloride->this compound AlCl₃, Benzene Benzene Benzene

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow Start Start Step1_Reaction React 3-Bromobenzoic Acid with Thionyl Chloride Start->Step1_Reaction Step1_Workup Remove excess SOCl₂ (Distillation) Step1_Reaction->Step1_Workup Intermediate 3-Bromobenzoyl Chloride Step1_Workup->Intermediate Step2_Reaction Friedel-Crafts Acylation with Benzene and AlCl₃ Intermediate->Step2_Reaction Quench Quench with HCl/Ice Step2_Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Recrystallization from Toluene Extraction->Purification Final_Product This compound Purification->Final_Product Characterization Characterization (MP, NMR, IR) Final_Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-bromobenzoic acid via a two-step process involving the formation of 3-bromobenzoyl chloride followed by a Friedel-Crafts acylation of benzene is a reliable and high-yielding method. This guide provides the necessary details for researchers to successfully perform this synthesis, from understanding the underlying mechanisms to executing the experimental procedures and characterizing the final product. Adherence to safety protocols is crucial due to the hazardous nature of some of the reagents involved.

References

A Technical Guide to the Solubility of 3-Bromobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromobenzophenone (C₁₃H₉BrO), a key intermediate in organic synthesis. While qualitative solubility information is available, this document addresses the notable absence of quantitative data in publicly accessible literature. To empower researchers in their work, this guide details a robust experimental protocol for determining the solubility of this compound in various organic solvents and provides a framework for the systematic presentation of these findings.

Physicochemical Properties and Solubility Profile

This compound is a white crystalline solid.[1] Its molecular structure, featuring a benzoyl group attached to a brominated phenyl ring, renders it largely nonpolar. This structure dictates its solubility behavior, adhering to the principle of "like dissolves like." Consequently, it is insoluble in water but is soluble in several organic solvents.[1][2] One source quantifies its aqueous solubility as 2.9 mg/L at 25°C.

Table 1: Qualitative and Predicted Solubility of this compound

SolventChemical ClassPredicted SolubilityRationale
WaterProticInsoluble[1][2]The nonpolar aromatic structure dominates over the polar carbonyl group.
EthanolProtic AlcoholSoluble[2]The alkyl chain and the potential for dipole-dipole interactions facilitate dissolution.
Acetone (B3395972)Polar Aprotic KetoneSoluble[2]The polarity of the ketone group in acetone interacts favorably with the carbonyl group of the solute.
DichloromethaneHalogenatedSoluble[2]A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.
Toluene (B28343)Aromatic HydrocarbonLikely SolubleThe aromatic nature of toluene is similar to the phenyl rings of this compound.
Hexane (B92381)Aliphatic HydrocarbonLikely Sparingly SolubleThe nonpolar nature of hexane would have some affinity for the aromatic rings, but less than aromatic solvents.
N,N-Dimethylformamide (DMF)Polar AproticLikely SolubleThe high polarity of DMF makes it a powerful solvent for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleSimilar to DMF, DMSO is a strong polar aprotic solvent.

Note: "Likely Soluble" and "Likely Sparingly Soluble" are predictions based on chemical principles and the known solubility of analogous compounds.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To generate precise and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol is adapted for the determination of this compound solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Screw-capped vials or flasks

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The continued presence of excess solid should be visually confirmed.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Data Presentation

To facilitate the comparison and interpretation of experimental results, all quantitative solubility data should be organized into a structured table.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Acetonee.g., 25e.g., HPLC
e.g., Ethanole.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Toluenee.g., 25e.g., HPLC
e.g., Hexanee.g., 25e.g., HPLC

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equilibration Equilibration (Shaking at Constant Temperature) prep->equilibration separation Phase Separation (Settling or Centrifugation) equilibration->separation sampling Sample Collection & Filtration separation->sampling dilution Dilution of Saturated Solution sampling->dilution quantification Quantification (e.g., HPLC, UV-Vis) dilution->quantification calculation Solubility Calculation quantification->calculation

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for all chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions, hazard classifications, and handling procedures for 3-Bromobenzophenone (CAS No. 1016-77-9). Due to a limited amount of specific toxicological data for this compound, a cautious approach is strongly advised, treating it as a substance with potential hazards.

Physicochemical and Hazard Identification

This compound is a white to light yellow crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₃H₉BrO[3][4]
Molecular Weight 261.11 g/mol [3]
CAS Number 1016-77-9[3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 74.5-77.5 °C
Boiling Point 347.5°C (rough estimate)[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]
Flash Point 87.3°C[1]

Hazard Classification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[3][5] The table below summarizes the GHS hazard information.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogramReference(s)
Skin Corrosion/Irritation2H315: Causes skin irritationWarningIrritant[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningIrritant[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarningIrritant[3]

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash face, hands and any exposed skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

However, studies on the broader class of benzophenones indicate potential health concerns. Benzophenone (B1666685) itself is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)".[7] Animal studies on benzophenone have shown it to be a target for liver and kidney toxicity.[8][9] Given the structural similarity, it is prudent to handle this compound with a high degree of caution.

Table 3: Available Toxicological Data for Benzophenone and Related Compounds

CompoundTestSpeciesRouteResultReference(s)
BenzophenoneCarcinogenicityHuman-IARC Group 2B: Possibly carcinogenic[7]
BenzophenoneChronic ToxicityRatOral (feed)Liver and kidney toxicity observed[8][9]
4-BromobenzophenoneAcute Toxicity (LD50)MouseIntraperitoneal100 mg/kg[10]
Benzophenone-3Aquatic Toxicity (EC50, 96h)Chlorella vulgaris--[11]
Benzophenone-3Aquatic Toxicity (LC50, 48h)Daphnia magna-1.9 mg/L[11]

Experimental Protocols for Safety Assessment

Specific experimental protocols for the safety and toxicity testing of this compound are not detailed in the available literature. However, the safety assessment of benzophenone and its derivatives, as outlined in reports from organizations like the National Toxicology Program (NTP) and the Cosmetic Ingredient Review (CIR), typically involves a battery of standardized tests.[8][9][12] These assessments generally include:

  • Acute Toxicity Studies: To determine the short-term effects of a single high dose of the substance. These studies establish the LD50 values through oral, dermal, and inhalation routes in animal models (e.g., rats, mice).

  • Skin and Eye Irritation/Corrosion Studies: Typically conducted on rabbits to assess the potential for a substance to cause irritation or damage upon contact with the skin and eyes.

  • Skin Sensitization Studies: To evaluate the potential of a substance to cause an allergic skin reaction. The guinea pig maximization test or the local lymph node assay (LLNA) are common methods.

  • Genotoxicity Assays: A series of in vitro and in vivo tests to determine if a substance can damage genetic material. These may include the Ames test (bacterial reverse mutation assay), chromosome aberration tests in mammalian cells, and the in vivo micronucleus assay in rodents.

  • Repeated Dose Toxicity Studies: These studies involve administering the substance to animals for an extended period (e.g., 28 or 90 days) to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Carcinogenicity Bioassays: Long-term studies (typically 2 years) in rodents to assess the cancer-causing potential of a substance.

  • Reproductive and Developmental Toxicity Studies: To evaluate the potential effects on fertility, pregnancy, and fetal development.

Given the data gaps for this compound, conducting such studies would be necessary for a complete risk assessment.

Safe Handling and Emergency Procedures

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling and Use cluster_2 Emergency Procedures cluster_3 Waste Disposal A Review SDS and Conduct Risk Assessment B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) - Nitrile gloves - Safety goggles/face shield - Lab coat B->C D Receive and Inspect Container C->D I First Aid C->I In Case of Exposure E Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials D->E F Weigh and Dispense in a Fume Hood Avoid Dust Generation E->F G Perform Experiment F->G H Spill Response F->H If Spill Occurs G->H If Spill Occurs G->I In Case of Exposure J Collect Waste in a Labeled, Sealed Container G->J H->J After Cleanup K Dispose of as Hazardous Waste According to Local Regulations J->K

Caption: Workflow for the safe handling of this compound.

Spill Response:

In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

First Aid Measures: [6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][13] Keep it away from strong oxidizing agents.[2]

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[6]

References

An In-depth Technical Guide to (3-bromophenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-bromophenyl)(phenyl)methanone, also known as 3-Bromobenzophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzophenone (B1666685) core with a bromine substituent at the meta position, provides a valuable scaffold for the development of novel pharmaceutical agents and materials. The bromine atom acts as a key functional handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and potential applications of (3-bromophenyl)(phenyl)methanone, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential role in modulating cellular signaling pathways.

Chemical Properties and Data

(3-bromophenyl)(phenyl)methanone is a white to light yellow crystalline solid at room temperature.[1][2] Its core structure consists of two phenyl rings attached to a central carbonyl group, with a bromine atom substituting a hydrogen on one of the phenyl rings at the 3-position.

Table 1: Physicochemical and Spectral Data for (3-bromophenyl)(phenyl)methanone

PropertyValueReference
IUPAC Name (3-bromophenyl)(phenyl)methanone
Synonyms This compound, m-Bromobenzophenone
CAS Number 1016-77-9[3]
Molecular Formula C₁₃H₉BrO[3]
Molecular Weight 261.11 g/mol [3]
Appearance White to light yellow powder/crystal[3]
Melting Point 75.0 to 79.0 °C[3]
Purity >98.0% (GC)[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane.[1]

Table 2: Predicted ¹H NMR Spectral Data for (3-bromophenyl)(phenyl)methanone in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.80m3HProtons on the brominated and unsubstituted phenyl rings
~ 7.65m1HProton on the brominated phenyl ring
~ 7.50t2HProtons on the unsubstituted phenyl ring
~ 7.40m3HProtons on the brominated and unsubstituted phenyl rings

Table 3: Predicted ¹³C NMR Spectral Data for (3-bromophenyl)(phenyl)methanone in CDCl₃

Chemical Shift (δ) ppmAssignment
~ 195.5C=O
~ 139.5C-Br
~ 137.0Quaternary C
~ 134.5CH
~ 132.8CH
~ 130.0CH
~ 129.8CH
~ 128.4CH
~ 128.0CH
~ 122.5Quaternary C

Table 4: Predicted FTIR Spectral Data for (3-bromophenyl)(phenyl)methanone

Wavenumber (cm⁻¹)Vibration
~ 1660C=O stretch (ketone)
~ 1590C=C stretch (aromatic)
~ 1280C-C stretch
~ 700-800C-H bend (aromatic)
~ 500-600C-Br stretch

Experimental Protocols

Synthesis of (3-bromophenyl)(phenyl)methanone via Friedel-Crafts Acylation

A common and effective method for the synthesis of (3-bromophenyl)(phenyl)methanone is the Friedel-Crafts acylation of benzene (B151609) with 3-bromobenzoyl chloride, which can be generated in situ from 3-bromobenzoic acid.[2]

Experimental Protocol:

  • Preparation of 3-bromobenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzoic acid in an excess of thionyl chloride. Heat the mixture at reflux for 2-4 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Friedel-Crafts Acylation: Cool the freshly prepared 3-bromobenzoyl chloride in an ice bath. To this, add a dry, inert solvent such as dichloromethane, followed by the dropwise addition of benzene. Add anhydrous aluminum chloride (AlCl₃) portion-wise while maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis Workflow 3-Bromobenzoic_Acid 3-Bromobenzoic Acid 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride 3-Bromobenzoic_Acid->3-Bromobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->3-Bromobenzoyl_Chloride Reaction_Mixture Reaction Mixture 3-Bromobenzoyl_Chloride->Reaction_Mixture Benzene Benzene Benzene->Reaction_Mixture AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Mixture Catalyst Quenching Quenching (Ice/HCl) Reaction_Mixture->Quenching Workup_Purification Work-up & Purification Quenching->Workup_Purification Final_Product (3-bromophenyl)(phenyl)methanone Workup_Purification->Final_Product

Synthesis workflow for (3-bromophenyl)(phenyl)methanone.
Characterization Methods

The synthesized (3-bromophenyl)(phenyl)methanone should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be obtained to identify the characteristic functional groups, particularly the carbonyl and C-Br stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value.

Role in Drug Development and Potential Biological Activity

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom on the phenyl ring of (3-bromophenyl)(phenyl)methanone makes it an attractive starting material for the synthesis of more complex molecules through reactions like Suzuki, Heck, and Sonogashira cross-coupling. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

While specific biological data for (3-bromophenyl)(phenyl)methanone is limited in the available literature, studies on related brominated compounds and benzophenone derivatives suggest potential areas of investigation. For instance, some bromophenol compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of similar compounds, it is plausible that (3-bromophenyl)(phenyl)methanone or its derivatives could induce apoptosis in cancer cells by modulating key signaling pathways. A potential mechanism could involve the intrinsic apoptosis pathway, which is initiated by cellular stress and leads to the activation of caspases.

G cluster_pathway Hypothetical Apoptosis Pathway Compound (3-bromophenyl)(phenyl)methanone Derivative Cellular_Stress Cellular Stress Compound->Cellular_Stress ROS Increased ROS Cellular_Stress->ROS Bcl2 Bcl-2 (anti-apoptotic) Inhibition ROS->Bcl2 Bax Bax (pro-apoptotic) Activation ROS->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromobenzophenone, a key intermediate in various synthetic pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields. This guide includes quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₃H₉BrO, Molecular Weight: 261.11 g/mol ).[1][2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3060 - 3080Aromatic C-H Stretch
1660 - 1680C=O Stretch (Ketone)
1580 - 1600C=C Stretch (Aromatic)
1440 - 1460C=C Stretch (Aromatic)
1280 - 1300C-C-C Bend (Aromatic)
1070 - 1100C-Br Stretch
680 - 780Aromatic C-H Bending

Note: The specific peak values can vary slightly based on the experimental conditions and the physical state of the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.30 - 7.80m-Aromatic Protons

Note: The aromatic region will show a complex multiplet due to the coupling of the nine aromatic protons. A higher resolution instrument would be required for a more detailed assignment of individual protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
Chemical Shift (δ) ppmAssignment
195.0 - 197.0C=O (Ketone)
138.0 - 140.0Quaternary Aromatic Carbon
130.0 - 135.0Aromatic CH
128.0 - 130.0Aromatic CH
122.0 - 124.0C-Br (Aromatic)

Note: The solvent peak for CDCl₃ typically appears at approximately 77.2 ppm.[3] The specific chemical shifts can be influenced by concentration and temperature.

Mass Spectrometry (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
259/261~50/~50[M]⁺ (Molecular Ion, due to ⁷⁹Br and ⁸¹Br isotopes)
183/185High[M - C₆H₅]⁺ (Loss of phenyl group)
155/157Moderate[M - C₆H₅CO]⁺ (Loss of benzoyl group)
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Transmission

Protocol:

  • Sample Preparation: A small amount of this compound (approximately 1-2 mg) is finely ground with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous.

  • Pellet Formation: The ground powder is transferred to a pellet press die. A vacuum is applied to remove entrapped air, and the mixture is compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Deuterated Chloroform (B151607) (CDCl₃)

Protocol:

  • Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The sample is gently agitated to ensure complete dissolution.

  • NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe.

    • ¹H NMR: The spectrum is acquired using a single-pulse experiment. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay that allows for the relaxation of quaternary carbons.

Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

Protocol:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The molecular ions, having excess energy, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound This compound Sample IR FT-IR Spectroscopy Compound->IR Analysis NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Analysis MS Mass Spectrometry (EI) Compound->MS Analysis IR_Data Functional Group Identification IR->IR_Data Provides NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Structure Confirmed Structure of This compound IR_Data->Structure Combined to Confirm NMR_Data->Structure Combined to Confirm MS_Data->Structure Combined to Confirm

Spectroscopic analysis workflow for this compound.

References

Technical Guide: Physicochemical Properties of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physicochemical properties of 3-bromobenzophenone, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the experimental protocol for accurate melting point determination and provides context regarding the synthesis of this compound.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. It is an important intermediate in organic synthesis, utilized in the preparation of various pharmaceuticals, dyes, and pesticides. A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Melting Point 74.5-77.5 °C[1]
Molecular Formula C₁₃H₉BrO[2]
Molecular Weight 261.11 g/mol [3]
Appearance White to off-white crystalline powder[1]
Solubility Insoluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1]
CAS Number 1016-77-9[4]

Experimental Protocol: Melting Point Determination by Capillary Method

The determination of a sharp melting point range is a critical indicator of the purity of a crystalline solid. The capillary method is a standard and widely accepted technique for this purpose.

Principle

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to liquefy (onset of melting) and completely turns to a liquid (complete melting) are recorded as the melting point range. Pure substances typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (dry and finely powdered)

  • Spatula

  • Watch glass

Procedure
  • Sample Preparation : Place a small amount of dry this compound onto a clean, dry watch glass. Finely powder the sample using a spatula.

  • Loading the Capillary Tube : Gently press the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Initial Rapid Determination (Optional but Recommended) : Place the loaded capillary tube into the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in the subsequent steps.

  • Accurate Melting Point Determination : Allow the apparatus to cool to at least 15°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate of 1-2°C per minute.[5]

  • Observation and Recording : Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the same slow rate and record the temperature at which the entire solid has melted into a clear liquid (T₂).[5] The melting point range is reported as T₁ - T₂.

  • Repeat for Accuracy : For reliable results, the determination should be repeated at least once with a fresh sample.

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of benzene (B151609) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism where the 3-bromobenzoyl chloride and aluminum chloride form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic benzene ring, leading to the formation of this compound after a workup step to hydrolyze the aluminum chloride complex. The crude product is typically purified by recrystallization from a suitable solvent, such as toluene, to yield the final crystalline solid.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for determining the melting point of this compound.

MeltingPointWorkflow Workflow for Melting Point Determination start Start prep_sample Prepare Sample (Dry and Powdered) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary insert_apparatus Insert into Melting Point Apparatus load_capillary->insert_apparatus heat_sample Heat at a Controlled Rate (1-2 °C/min) insert_apparatus->heat_sample observe_melting Observe Melting heat_sample->observe_melting record_T1 Record T1 (Onset of Melting) observe_melting->record_T1 record_T2 Record T2 (Complete Melting) record_T1->record_T2 calculate_range Report Melting Range (T1 - T2) record_T2->calculate_range end End calculate_range->end

Melting Point Determination Workflow

Spectroscopic Data

While a comprehensive analysis of spectroscopic data is beyond the scope of this guide, it is pertinent to note the availability of such data for the characterization of this compound. Spectroscopic techniques such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are crucial for confirming the structure and purity of the synthesized compound.[3][7][8] The IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group in the ketone. The ¹H and ¹³C NMR spectra would display signals corresponding to the aromatic protons and carbons, respectively, with splitting patterns and chemical shifts indicative of the 3-bromo substitution pattern.

References

An In-depth Technical Guide to 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its molecular architecture, featuring a benzophenone (B1666685) core with a bromine substituent at the meta-position, provides two distinct reactive sites. The ketone carbonyl group is amenable to nucleophilic additions and reductions, while the carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions. This dual reactivity makes this compound a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and development.

Chemical Formula and Structure

The fundamental identity of this compound is defined by its chemical formula and structural arrangement.

  • Molecular Formula: C₁₃H₉BrO[3][4]

  • IUPAC Name: (3-bromophenyl)(phenyl)methanone[3][5]

  • Structure: The molecule consists of a central carbonyl group bonded to two phenyl rings. One phenyl ring is unsubstituted, while the other bears a bromine atom at the C3 (meta) position.

The structural identifiers are summarized in the table below.

IdentifierValue
CAS Number 1016-77-9[3][6]
Molecular Weight 261.11 g/mol [4]
SMILES C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br[3][7]
InChI InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H[3]
InChIKey XNUMUNIJQMSNNN-UHFFFAOYSA-N[3][5]

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its identification, purification, and handling.

Physicochemical Properties
PropertyValueSource(s)
Appearance White to off-white or light yellow crystalline solid/powder.[1][8]
Melting Point 74.5-77.5 °C (lit.)[8]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane (B109758).[1][8]
XlogP (predicted) 4.0[7]
Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation of this compound.

SpectroscopyData Reference
¹H-NMR Available from ChemicalBook and ResearchGate.[9][10]
¹³C-NMR Available from PubChem and ChemicalBook.[3][10]
Mass Spectrometry (MS) GC-MS data available from PubChem.[3]
Infrared (IR) Data available from PubChem and ChemicalBook.[3][10]
Crystal Structure CCDC Number: 838060.[3]

Synthesis of this compound

The most common laboratory synthesis of this compound is through a Friedel-Crafts acylation reaction.[6] This method involves the reaction of 3-bromobenzoyl chloride (generated in situ from 3-bromobenzoic acid) with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and benzene.[6]

Reagents:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Benzene

  • Chloroform (B151607) (or another suitable anhydrous solvent)

  • Hydrochloric acid (concentrated)

  • Ice

  • Toluene (B28343) (for recrystallization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 3-bromobenzoic acid in an excess of thionyl chloride. Heat the mixture at reflux (approx. 70-80 °C) for 2-4 hours to form 3-bromobenzoyl chloride.[6]

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[6] Traces of remaining SOCl₂ can be removed by co-evaporation with an anhydrous solvent like toluene.

  • Friedel-Crafts Reaction Setup: Cool the flask containing the crude 3-bromobenzoyl chloride in an ice bath. Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent (e.g., chloroform or dichloromethane), followed by benzene.[6]

  • Catalyst Addition: To the cooled, stirred solution, add anhydrous aluminum trichloride portion-wise, ensuring the temperature remains low (0-5 °C) to control the exothermic reaction.

  • Reaction Execution: After the addition of AlCl₃ is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

  • Purification: Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[6]

  • Recrystallization: Purify the crude solid product by recrystallization from a suitable solvent, such as toluene or ethanol, to yield pure this compound as a white crystalline solid.[6]

Synthesis Workflow Diagram

G A 3-Bromobenzoic Acid C Reflux (70°C, 4h) A->C B Thionyl Chloride (SOCl₂) B->C D 3-Bromobenzoyl Chloride (in situ) C->D SO₂ + HCl G Friedel-Crafts Acylation (0°C to RT, 6h) D->G E Benzene E->G F AlCl₃ (Lewis Acid) F->G H Reaction Complex G->H I HCl / Ice Water Quench H->I J Crude Product I->J K Extraction & Purification J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Synthesis

This compound is a versatile substrate for numerous organic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated phenyl ring of this compound and various organoboron compounds.[1][11] This reaction is widely used in the synthesis of biaryl ketones, which are common motifs in pharmaceuticals and functional materials.[12] The reactivity in Suzuki couplings is moderate for the meta-isomer compared to the para-isomer, due to a less pronounced electronic effect from the benzoyl group.[1]

General Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.[1]

Reagents:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (argon or nitrogen).[1]

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Degassing: Further degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.[1]

  • Reaction Execution: Heat the mixture with stirring to the required temperature (typically 80-110 °C) for the necessary time (2-24 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl ketone.[13]

Suzuki Coupling Catalytic Cycle Diagramdot

// Center of the cycle center [label="", shape=point, width=0];

// Nodes in the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-Br(L)₂", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-Ar'(L)₂", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Reactant and Product Nodes ArBr [label="this compound\n(Ar-Br)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ArBoronic [label="Arylboronic Acid\n(Ar'-B(OH)₂) + Base", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Biaryl Ketone\n(Ar-Ar')", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges center -> Pd0 [style=invis]; Pd0 -> OxAdd [color="#EA4335"]; OxAdd -> PdII [color="#EA4335"]; PdII -> Transmetal [color="#FBBC05"]; Transmetal -> PdII_Ar [color="#FBBC05"]; PdII_Ar -> RedElim [color="#34A853"]; RedElim -> Pd0 [color="#34A853"];

ArBr -> OxAdd [color="#EA4335"]; ArBoronic -> Transmetal [color="#FBBC05"]; RedElim -> Product [color="#34A853"]; }

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 3-Bromobenzophenone, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust method for the formation of carbon-carbon bonds to an aromatic ring. This protocol outlines the reaction of bromobenzene (B47551) with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride. The document includes a step-by-step experimental procedure, a summary of reaction parameters, and a workflow diagram for clarity.

Introduction

Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It involves the introduction of an acyl group onto an aromatic ring, a key step in the preparation of aryl ketones. These ketones, including this compound, are important precursors for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The bromine substituent on the benzophenone (B1666685) scaffold provides a reactive handle for further functionalization, for instance, through cross-coupling reactions.

This protocol details the synthesis of this compound via the acylation of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst. While the ortho- and para-isomers are also possible products, the meta-substituted product can be obtained and isolated. Careful control of reaction conditions is crucial for achieving a good yield and purity of the desired product.

Data Summary

The following table summarizes typical quantitative data for the synthesis of brominated benzophenone derivatives via Friedel-Crafts acylation. Please note that specific results may vary based on the exact experimental conditions and scale.

ParameterValueReference
Reactant 1Bromobenzene[1]
Reactant 2Benzoyl Chloride[1]
CatalystAnhydrous Aluminum Chloride (AlCl₃)[1]
SolventChloroform or Dichloromethane[2]
Reaction Temperature0 - 50°C[1][2]
Reaction Time20 minutes - 6 hours[1][2]
Work-upQuenching with ice/HCl, followed by extraction[2]
PurificationRecrystallization or column chromatography[2]
Typical YieldUp to 93% (for a similar reaction)[2]

Experimental Protocol

This protocol describes the synthesis of this compound from bromobenzene and benzoyl chloride.

Materials:

  • Bromobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH) solution, 10%

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

  • Toluene (B28343) or a suitable solvent for recrystallization

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube (e.g., filled with calcium chloride).

  • Reactant Addition: To the flask, add bromobenzene and the solvent (e.g., dichloromethane). Cool the mixture in an ice bath to 0°C.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic and should be done carefully to maintain the temperature below 10°C.

  • Acylating Agent Addition: Once the catalyst has been added, add benzoyl chloride dropwise from the dropping funnel over a period of 15-30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture can then be heated to a gentle reflux (around 40-50°C for dichloromethane) for 1-2 hours to ensure the reaction goes to completion.[1]

  • Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 10% NaOH solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with water and then brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as toluene or ethanol (B145695) to yield this compound as a solid.[2] Column chromatography can also be employed for higher purity if needed.

Workflow Diagram

Friedel_Crafts_Acylation Reactants Reactants: - Bromobenzene - Benzoyl Chloride Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Reactants->Setup Acylation Friedel-Crafts Acylation (0°C to Reflux) Setup->Acylation Catalyst Lewis Acid Catalyst: Anhydrous AlCl₃ Catalyst->Setup Quenching Quenching: Ice and HCl Acylation->Quenching Reaction Completion Workup Aqueous Work-up: - Extraction - Washes Quenching->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Crude Product Product Product: This compound Purification->Product Pure Product

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[1][2] 3-Bromobenzophenone is a valuable building block, and its coupling products, 3-arylbenzophenones, are important intermediates in the synthesis of various biologically active molecules and functional materials. The benzophenone (B1666685) moiety itself is a key pharmacophore in many approved drugs.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols, a summary of reaction parameters, and the underlying reaction mechanism.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 3-arylbenzophenone product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

The benzoyl group at the meta position of this compound has a moderate electron-withdrawing effect, influencing the reactivity of the C-Br bond in the oxidative addition step.[1]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from various sources and represents typical outcomes. Optimization is often necessary for specific substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene (B28343)/Ethanol/H₂O (4:1:1)10012~95
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O (4:1)9016~92
34-Methoxyphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Dioxane/H₂O (2:1)8018~90
43-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O (3:1)9512~88
52-Naphthylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF/H₂O (5:1)10024~93
64-Formylphenylboronic acidPd(OAc)₂ (2) + RuPhos (4)K₂CO₃Dioxane/H₂O (3:1)8520~85

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction using this compound and an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)

  • Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (3 mol%), and the base (2.0 mmol).[1][5]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

    • Filter the mixture and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 3-arylbenzophenone.[5]

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Mechanism pd0 Pd(0)L₂ int1 Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->int1 reac1 This compound (Ar-Br) reac1->int1 Oxidative Addition int2 Ar-Pd(II)L₂-Ar' (Diaryl Complex) int1->int2 boronic Arylboronic Acid (Ar'-B(OH)₂) borate Ar'-B(OH)₃⁻ boronic->borate Activation borate->int2 Transmetalation int2->pd0 product 3-Arylbenzophenone (Ar-Ar') int2->product Reductive Elimination base Base (e.g., K₂CO₃) base->boronic

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base setup Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (80-100 °C, 12-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring periodically workup Aqueous Workup: Dilute with H₂O, Extract with Organic Solvent monitoring->workup upon completion purification Purification: Dry, Concentrate, and Column Chromatography workup->purification end Isolated Product: 3-Arylbenzophenone purification->end

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: 3-Bromobenzophenone as a Key Intermediate in the Synthesis of Ketoprofen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromobenzophenone is a versatile chemical intermediate of significant interest in the pharmaceutical industry. Its unique structural features, including a reactive bromine atom and a benzophenone (B1666685) core, make it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). The benzophenone moiety itself is a ubiquitous scaffold found in numerous biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 1016-77-9
Molecular Formula C₁₃H₉BrO
Molecular Weight 261.11 g/mol
Appearance White crystalline solid
Melting Point 74.5-77.5 °C
Boiling Point 347.5 °C (rough estimate)
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[2]

Application in Ketoprofen Synthesis

Ketoprofen, chemically known as 2-(3-benzoylphenyl)propanoic acid, is a potent NSAID used to treat pain and inflammation.[3] Several synthetic routes to Ketoprofen have been developed, with many utilizing a 3-substituted benzophenone derivative as a key intermediate. This compound serves as a crucial starting material for the introduction of the propanoic acid moiety at the meta position of the benzoylphenyl core.

One effective strategy involves a palladium-catalyzed Heck coupling reaction to introduce a vinyl group, which is subsequently converted to the propanoic acid side chain. This pathway highlights the utility of this compound in carbon-carbon bond formation, a fundamental process in pharmaceutical synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 3-bromobenzoic acid via a Friedel-Crafts acylation reaction.[3]

Reaction Scheme:

G 3-Bromobenzoic_Acid 3-Bromobenzoic Acid 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride 3-Bromobenzoic_Acid->3-Bromobenzoyl_Chloride 70°C, 4h Thionyl_Chloride SOCl₂ This compound This compound 3-Bromobenzoyl_Chloride->this compound Chloroform 0-20°C, 6h Benzene Benzene AlCl3 AlCl₃

Caption: Synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity
3-Bromobenzoic acid201.022 g
Thionyl chloride118.97200 g
Chloroform119.38400 g
Benzene78.1188 g
Anhydrous aluminum trichloride133.34140 g
Toluene (B28343)92.14As needed for recrystallization
Ice water-500 ml
Hydrochloric acid-100 ml
Anhydrous sodium sulfate (B86663)142.04As needed

Procedure:

  • Dissolve 2 g of 3-bromobenzoic acid in 200 g of thionyl chloride in a reaction vessel.

  • Heat the mixture at 70°C for 4 hours.

  • After the reaction is complete, recover the unreacted thionyl chloride under reduced pressure.

  • Blow the residual thionyl chloride with a stream of nitrogen.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 400 g of chloroform, 88 g of benzene, and 140 g of anhydrous aluminum trichloride.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Slowly pour the reaction solution into a mixture of 500 ml of ice water and 100 ml of hydrochloric acid.

  • Wash the resulting residue with water and dry it over anhydrous sodium sulfate.

  • Recover the solvent under reduced pressure.

  • Recrystallize the crude product from toluene to obtain pure this compound.

Quantitative Data:

ProductYieldPurity
This compound93%>98%

Protocol 2: Synthesis of Ketoprofen from this compound

This protocol outlines a multi-step synthesis of Ketoprofen starting from this compound, proceeding through a Heck coupling and subsequent carbonylation.[4][5]

Workflow Diagram:

G A This compound B Heck Coupling (with Ethylene) A->B C 3-Vinylbenzophenone B->C D Pd-catalyzed Carbonylation C->D E Isopropyl α-(3-benzoylphenyl) propionate (B1217596) D->E F Hydrolysis E->F G Ketoprofen F->G

Caption: Synthetic workflow for Ketoprofen.

Step 1: Synthesis of 3-Vinylbenzophenone via Heck Coupling

Materials:

ReagentMolar Mass ( g/mol )
This compound261.11
Ethylene (B1197577)28.05
Palladium catalyst (e.g., Pd(OAc)₂)224.50
Phosphine (B1218219) ligand (e.g., P(o-tolyl)₃)304.37
Base (e.g., Triethylamine)101.19
Solvent (e.g., DMF)73.09

Procedure:

  • In a pressure reactor, combine this compound, the palladium catalyst, and the phosphine ligand in the solvent.

  • Add the base to the mixture.

  • Pressurize the reactor with ethylene gas.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture, release the pressure, and filter off the catalyst.

  • Extract the product with a suitable organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-Vinylbenzophenone.

Step 2: Synthesis of Isopropyl α-(3-benzoylphenyl) propionate via Carbonylation

Materials:

ReagentMolar Mass ( g/mol )
3-Vinylbenzophenone208.26
Carbon monoxide28.01
Isopropanol (B130326)60.10
Palladium catalyst (e.g., PdCl₂(PhCN)₂)383.70
Chiral ligand (e.g., (+)-NMDPP)-
p-Toluenesulfonic acid172.20
Cyclohexane84.16

Procedure:

  • Dissolve 3-Vinylbenzophenone in a mixture of isopropanol and cyclohexane.

  • Add the palladium catalyst, chiral ligand, and p-toluenesulfonic acid.

  • Pressurize the reactor with carbon monoxide (e.g., 10 atm).

  • Heat the mixture at 70°C for 20 hours.

  • After cooling and depressurizing, the product, Isopropyl α-(3-benzoylphenyl) propionate, is obtained.

Quantitative Data for Carbonylation:

ProductYieldRegioselectivity
Isopropyl α-(3-benzoylphenyl) propionate95%>99.5%

Step 3: Hydrolysis to Ketoprofen

Materials:

ReagentMolar Mass ( g/mol )
Isopropyl α-(3-benzoylphenyl) propionate296.36
Potassium hydroxide (B78521) (KOH)56.11
Water18.02
Hydrochloric acid (HCl)36.46
Ether74.12
Anhydrous Magnesium Sulfate (MgSO₄)120.37

Procedure:

  • To the ester from the previous step, add water and potassium hydroxide.

  • Stir the mixture at room temperature for 24 hours.

  • Wash the aqueous solution with ether.

  • Acidify the aqueous layer to pH 1 with concentrated HCl.

  • Extract the Ketoprofen with ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and water.

  • Dry the organic layer with anhydrous MgSO₄.

  • Evaporate the solvent to yield Ketoprofen.

Quantitative Data for Hydrolysis:

ProductYield
Ketoprofen90%

Signaling Pathway Inhibition by Ketoprofen

Ketoprofen, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Ketoprofen Ketoprofen Ketoprofen->COX_Enzymes Inhibition

Caption: Ketoprofen's mechanism of action.

References

Application Notes and Protocols: 3-Bromobenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromobenzophenone as a versatile building block in medicinal chemistry. We detail its application in the synthesis of bioactive molecules and its use as a photoaffinity probe for target identification, complete with experimental protocols and data.

Application as a Synthetic Intermediate for Bioactive Molecules

This compound is a valuable starting material for the synthesis of a variety of medicinally relevant compounds. The presence of the bromine atom at the meta-position of one of the phenyl rings allows for facile carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of diverse chemical moieties, leading to the generation of libraries of compounds for screening and optimization in drug discovery programs.

The benzophenone (B1666685) scaffold itself is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. By modifying the 3-position of the benzophenone core, researchers can fine-tune the pharmacological profile of the resulting molecules.

Quantitative Data: Biological Activities of Benzophenone Derivatives

The following table summarizes the in vitro anticancer and anti-HIV activities of various benzophenone derivatives, showcasing the potential for potent biological effects achievable from this scaffold. While not all are direct derivatives of this compound, they illustrate the therapeutic potential of this class of compounds.

Compound ClassTarget/Cell LineBiological Activity (IC₅₀)Reference
Pyrrole DerivativesMGC 80-3, HCT-1161.0 - 1.7 µM[1][2]
HepG2, DU145, CT-260.5 - 0.9 µM[1][2]
A5493.6 µM[1][2]
3-BenzoylbenzofuransHIV-1 (Q23 pseudovirus)0.49 ± 0.11 µM[3]
HIV-1 (CAP210 pseudovirus)0.12 ± 0.05 µM[3]
Pyrazole (B372694) DerivativesHIV-1 (Q23 pseudovirus)0.39 ± 0.13 µM[3]
HIV-1 (CAP210 pseudovirus)1.00 ± 0.15 µM[3]
HIV-1 Protease31.59 ± 3.83 µM[3]
Benzophenone DerivativesVarious Cancer Cell Lines0.029 - 0.062 µM[4]
Experimental Protocol: Synthesis of a 3-(Pyrazol-4-yl)benzophenone Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 3-(pyrazol-4-yl)benzophenone derivative, a scaffold with potential anticancer and kinase inhibitory activity, starting from this compound.

Materials:

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)benzophenone.

  • Deprotection (if necessary): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 3-(1H-pyrazol-4-yl)benzophenone derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 This compound Reaction_Vessel Suzuki Coupling Reactant1->Reaction_Vessel Reactant2 Pyrazole Boronic Ester Reactant2->Reaction_Vessel Catalyst Pd Catalyst & Base Catalyst->Reaction_Vessel Solvent Dioxane/Water Solvent->Reaction_Vessel Heat Heat (80-90°C) Heat->Reaction_Vessel Extraction Extraction Purification Column Chromatography Extraction->Purification Product 3-(Pyrazol-4-yl)benzophenone Derivative Purification->Product Reaction_Vessel->Extraction

Suzuki Coupling Workflow for Bioactive Molecule Synthesis.

Application as a Photoaffinity Probe for Target Identification

Photoaffinity labeling is a powerful technique to identify the cellular targets of bioactive small molecules. This compound can be elaborated into a photoaffinity probe by incorporating a "clickable" handle, such as a terminal alkyne. The benzophenone moiety serves as the photoreactive group, which upon UV irradiation, forms a reactive triplet state that can covalently crosslink to nearby proteins. The clickable handle allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via a bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Synthesis and Application of a this compound-Based Photoaffinity Probe

This protocol outlines the synthesis of a clickable photoaffinity probe from this compound and its subsequent use in a target identification experiment.

Part A: Synthesis of a Clickable 3-Benzoylphenyl Photoaffinity Probe

This synthesis involves a Sonogashira coupling to introduce a terminal alkyne.

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Standard work-up and purification reagents

Procedure:

  • Sonogashira Coupling: To a solution of this compound (1.0 mmol) in a mixture of THF and TEA, add ethynyltrimethylsilane (1.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: After completion, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain 3-((trimethylsilyl)ethynyl)benzophenone.

  • Desilylation: Dissolve the silyl-protected alkyne in THF and treat with TBAF (1.1 equivalents) at 0 °C to room temperature.

  • Final Product: After the reaction is complete, perform a standard work-up and purify by column chromatography to yield the final clickable photoaffinity probe: 3-ethynylbenzophenone.

Part B: Photoaffinity Labeling and Target Identification

Materials:

  • 3-Ethynylbenzophenone photoaffinity probe

  • Cell lysate or purified protein of interest

  • Azide-biotin or azide-fluorophore reporter tag

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Streptavidin beads (for biotin tag)

  • SDS-PAGE gels and buffers

  • Mass spectrometer for proteomic analysis

  • UV lamp (350-365 nm)

Procedure:

  • Incubation: Incubate the photoaffinity probe with the cell lysate or purified protein in a suitable buffer.

  • UV Irradiation: Irradiate the sample with UV light (e.g., 365 nm) for an optimized period (e.g., 10-30 minutes) on ice to induce covalent cross-linking.

  • Click Chemistry: To the irradiated sample, add the azide-reporter tag, CuSO₄, sodium ascorbate, and a copper ligand like THPTA. Allow the click reaction to proceed for 1-2 hours at room temperature.

  • Enrichment (for biotin tag): If a biotin tag was used, enrich the biotinylated proteins using streptavidin-coated beads. Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • SDS-PAGE: Elute the captured proteins from the beads and separate them by SDS-PAGE. Visualize the proteins by Coomassie staining or by in-gel fluorescence if a fluorescent tag was used.

    • Proteomics: For target identification, the protein bands of interest can be excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides analyzed by mass spectrometry (LC-MS/MS) to identify the protein.

Photoaffinity_Labeling_Workflow cluster_probe Photoaffinity Probe cluster_biological Biological System cluster_analysis Analysis Probe 3-Benzoylphenyl Probe (with Alkyne Handle) Incubation Incubation Probe->Incubation System Cell Lysate / Purified Protein System->Incubation UV_Irradiation UV Irradiation (365 nm) Covalent Cross-linking Incubation->UV_Irradiation Click_Chemistry Click Chemistry (Azide-Biotin/Fluorophore) UV_Irradiation->Click_Chemistry Enrichment Streptavidin Enrichment (for Biotin tag) Click_Chemistry->Enrichment SDS_PAGE SDS-PAGE Analysis Click_Chemistry->SDS_PAGE Direct analysis for fluorescent tag Enrichment->SDS_PAGE Mass_Spec Mass Spectrometry (Target ID) SDS_PAGE->Mass_Spec

Photoaffinity Labeling Workflow for Target Identification.

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its utility as a synthetic intermediate allows for the creation of diverse libraries of bioactive compounds through reactions like the Suzuki-Miyaura coupling. Furthermore, its inherent photochemical properties make it an excellent scaffold for the design of photoaffinity probes to elucidate the molecular targets of drugs and bioactive molecules. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery and chemical biology endeavors.

References

Application Notes and Protocols: Synthesis of 3-Bromobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3-bromobenzophenone and its derivatives, key intermediates in organic synthesis and pharmaceutical research.[1] The protocols outlined below focus on two primary synthetic strategies: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Core Synthetic Pathways

The synthesis of this compound and its derivatives can be approached through several established methods. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The two principal methods detailed here are:

  • Friedel-Crafts Acylation: A classic method for forming aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[2][3]

  • Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from 3-bromobenzoic acid and benzene. The reaction proceeds in two stages: the formation of the acyl chloride followed by the Friedel-Crafts acylation.[1]

Stage 1: Formation of 3-Bromobenzoyl Chloride

  • Dissolve 3-bromobenzoic acid in thionyl chloride.

  • Heat the mixture at 70°C for 4 hours.[1]

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Use a stream of nitrogen to remove any residual thionyl chloride.[1]

Stage 2: Friedel-Crafts Acylation

  • Cool the resulting 3-bromobenzoyl chloride in an ice bath to 0°C.[1]

  • Add chloroform, benzene, and anhydrous aluminum trichloride (B1173362) to the reaction mixture.[1]

  • Allow the reaction to proceed at room temperature for 6 hours.[1]

  • Quench the reaction by slowly pouring the reaction solution into a mixture of ice water and hydrochloric acid.[1]

  • Wash the resulting residue with water and dry it over anhydrous sodium sulfate.[1]

  • Recover the solvent under reduced pressure.

  • Recrystallize the crude product from toluene (B28343) to yield the final product.[1]

Quantitative Data for Friedel-Crafts Acylation

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
3-Bromobenzoic AcidC₇H₅BrO₂201.021.0
Thionyl ChlorideSOCl₂118.97Excess
BenzeneC₆H₆78.111.0
Aluminum ChlorideAlCl₃133.341.1
This compoundC₁₃H₉BrO261.11-
Yield --93% [1]

Experimental Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Workflow cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Friedel-Crafts Acylation start1 Dissolve 3-Bromobenzoic Acid in Thionyl Chloride react1 Heat at 70°C for 4h start1->react1 remove_socl2 Remove Excess Thionyl Chloride (Reduced Pressure & N2 Stream) react1->remove_socl2 cool Cool to 0°C remove_socl2->cool add_reagents Add Chloroform, Benzene, and Anhydrous AlCl3 cool->add_reagents react2 Stir at Room Temperature for 6h add_reagents->react2 quench Quench with Ice Water and HCl react2->quench workup Wash with Water and Dry (Anhydrous Na2SO4) quench->workup purify Recrystallize from Toluene workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Protocol 2: Synthesis of this compound Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of this compound derivatives by coupling an arylboronic acid with a suitable bromobenzoyl chloride derivative. This method is particularly useful for creating a library of derivatives with diverse substitutions.[4]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, combine the starting bromobenzoyl chloride (1.0 eq), the desired arylboronic acid (1.0 eq), and a base such as sodium hydroxide (B78521) (4.0 eq).[6]

  • Solvent and Catalyst: Add toluene as the solvent.[6] For the catalyst, a palladium source such as Pd(PPh₃)₄ (0.05 eq) can be used.[7]

  • Reaction: Immerse the flask in an oil bath and heat the mixture to 100°C.[6] Stir the reaction for 2-4 hours, monitoring the consumption of starting materials by a suitable method (e.g., GC or TLC).[4][6]

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as diethyl ether.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[6]

Quantitative Data for a Representative Suzuki-Miyaura Coupling

Reagent/ProductMolar Equivalent
3-Bromobenzoyl Chloride1.0
Phenylboronic Acid1.0
Sodium Hydroxide4.0
Pd(PPh₃)₄0.05
This compound-
Yield 64% [4]

Note: Yields can vary significantly depending on the specific substrates and reaction conditions.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiib Ar-Pd(II)L2-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation Ar'-B(OR)2 Base pdiic Ar-Pd(II)L2-Ar' transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The protocols described provide robust methods for the synthesis of this compound and its derivatives. The Friedel-Crafts acylation is a high-yielding, two-step process suitable for the direct synthesis of the parent compound. The Suzuki-Miyaura cross-coupling offers a versatile platform for the synthesis of a wide range of derivatives, allowing for the introduction of various aryl groups. Researchers should select the most appropriate method based on their specific synthetic goals and available resources. Careful optimization of reaction conditions may be necessary to achieve the best results for specific derivatives.

References

Application Notes and Protocols: Reaction of 3-Bromobenzophenone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview of the reaction between 3-Bromobenzophenone and various Grignard reagents. This reaction is of significant interest as it leads to the synthesis of 3-bromo-substituted triphenylmethanol (B194598) derivatives. These products serve as valuable intermediates in medicinal chemistry and materials science.[1][2] The presence of the bromine atom on one of the phenyl rings offers a reactive handle for further functionalization, making these compounds attractive scaffolds for the development of novel therapeutic agents and functional materials.[1]

The general reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of this compound.[3] The resulting magnesium alkoxide is subsequently protonated during an aqueous workup to yield the corresponding tertiary alcohol.[4] Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of the Grignard synthesis, as the reagents are highly sensitive to protic solvents.[5][6]

Reaction Mechanism and Experimental Workflow

The reaction proceeds through a well-established two-step mechanism: nucleophilic addition followed by protonation. The overall experimental workflow involves the preparation of the Grignard reagent, its reaction with this compound, and subsequent workup and purification of the product.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation reagents This compound + R-MgX intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack intermediate2 Magnesium Alkoxide Intermediate product 3-Bromo-substituted Triphenylmethanol intermediate2->product Aqueous Workup (H3O+)

Caption: General mechanism of the Grignard reaction with this compound.

Experimental_Workflow start Start: Dry Glassware and Reagents grignard_prep Grignard Reagent Preparation (R-X + Mg in dry ether/THF) start->grignard_prep reaction Reaction with this compound (in dry ether/THF) grignard_prep->reaction workup Aqueous Workup (e.g., sat. NH4Cl or dilute HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Product Characterization (NMR, IR, MS, Melting Point) purification->characterization

Caption: A typical experimental workflow for the synthesis of 3-bromo-substituted triphenylmethanol derivatives.

Quantitative Data Summary

The following table summarizes the expected products and representative yields for the reaction of this compound with various Grignard reagents. The yields are based on typical outcomes for Grignard reactions with benzophenones and may vary depending on the specific reaction conditions and the purity of the reagents.

EntryGrignard Reagent (R-MgX)R GroupProductExpected Yield (%)
1Phenylmagnesium BromidePhenyl3-Bromo-α,α-diphenylbenzenemethanol85-95
2Methylmagnesium BromideMethyl3-Bromo-α,α-dimethylbenzenemethanol75-85
3Ethylmagnesium BromideEthyl3-Bromo-α,α-diethylbenzenemethanol70-80
4Vinylmagnesium BromideVinyl3-Bromo-α-ethenyl-α-phenylbenzenemethanol65-75
5Isopropylmagnesium ChlorideIsopropyl3-Bromo-α,α-diisopropylbenzenemethanol50-60

Experimental Protocols

4.1. General Considerations

  • All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture from interfering with the reaction.[6]

  • Anhydrous solvents (diethyl ether or THF) are essential for the success of the reaction.[5]

  • Magnesium turnings should be of high purity. Activation with a small crystal of iodine may be necessary to initiate the formation of the Grignard reagent.[7]

4.2. Protocol 1: Synthesis of 3-Bromo-α,α-diphenylbenzenemethanol

This protocol details the reaction of this compound with phenylmagnesium bromide.

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether to cover the magnesium. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of an iodine crystal. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7] The resulting solution should be cloudy and greyish-brown.

  • Reaction with this compound: A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A color change to a reddish-pink is often observed upon addition of the benzophenone (B1666685) derivative.[4]

  • Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of diethyl ether and petroleum ether, to yield 3-Bromo-α,α-diphenylbenzenemethanol as a white solid.[5][6]

4.3. Protocol 2: Synthesis with other Grignard Reagents (e.g., Methylmagnesium Bromide)

The procedure is analogous to Protocol 1, with the substitution of the appropriate alkyl or vinyl halide for bromobenzene in the preparation of the Grignard reagent. For gaseous alkyl halides like methyl bromide, a solution of the corresponding Grignard reagent in a suitable solvent (e.g., diethyl ether or THF) is typically used directly. The stoichiometry and reaction conditions are similar.

Product Characterization

The synthesized 3-bromo-substituted triphenylmethanol derivatives can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons in the substituted and unsubstituted phenyl rings, typically in the range of δ 7.0-7.8 ppm. A singlet for the hydroxyl proton will also be present, the chemical shift of which is concentration-dependent and can be confirmed by D₂O exchange.

    • ¹³C NMR: The spectrum will display signals for the quaternary carbon attached to the hydroxyl group (around δ 80-85 ppm) and the various aromatic carbons. The carbon bearing the bromine atom will appear in the characteristic region for halogenated aromatic carbons.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.[3] Characteristic absorptions for the C-Br bond and aromatic C-H and C=C bonds will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

  • Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values if available. For example, the melting point of unsubstituted triphenylmethanol is in the range of 160-163 °C.[3][8]

Applications in Research and Development

Triphenylmethanol and its derivatives are important precursors and intermediates in various fields:

  • Pharmaceutical Synthesis: The triphenylmethanol scaffold is utilized in the design and synthesis of molecules with potential therapeutic activities.[1][2] The bromo-substituent provides a site for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug discovery programs.

  • Dye Synthesis: Substituted triphenylmethanols are key intermediates in the production of triarylmethane dyes.

  • Materials Science: These compounds can be incorporated into polymers to enhance thermal stability and other material properties. Their derivatives are also being explored for applications in organic light-emitting diodes (OLEDs).

Troubleshooting

  • Failure to initiate Grignard formation: This is often due to wet glassware or solvents, or a passivated magnesium surface. Ensure all components are scrupulously dry. Crushing the magnesium turnings in situ or adding a small crystal of iodine can help initiate the reaction.[7]

  • Low Yield: The primary cause of low yields is often the presence of moisture, which quenches the Grignard reagent. Another common side reaction is the formation of biphenyl (B1667301) (in the case of phenylmagnesium bromide) through a coupling reaction.[6] Slow addition of the halide to the magnesium can minimize this side product.

  • Formation of byproducts: Besides the Wurtz-type coupling of the Grignard reagent, other side reactions can occur depending on the specific reactants and conditions. Purification by column chromatography may be necessary to isolate the desired product in high purity.

References

Application Notes and Protocols for 3-Bromobenzophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzophenone is a halogenated derivative of benzophenone (B1666685) that functions as a Type II photoinitiator. Upon absorption of ultraviolet (UV) light, it undergoes intersystem crossing to an excited triplet state. This excited state can then abstract a hydrogen atom from a synergistic molecule, typically a tertiary amine, to generate free radicals. These radicals initiate the polymerization of monomers, such as acrylates and methacrylates, making this compound a valuable tool in applications requiring photochemically induced curing, including the fabrication of polymer-based materials for research and drug development. Its brominated structure can also influence its photophysical properties and initiation efficiency.

Physicochemical and Photophysical Properties

A summary of the key physical and photophysical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing efficient photopolymerization systems.

PropertyValueReference
Chemical Formula C₁₃H₉BrO[1]
Molecular Weight 261.11 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 74.5-77.5 °C[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane[2]
UV Absorption Maximum (λmax) ~254 nm (in non-polar solvents), with a shoulder extending into the UVA region[4]
Molar Extinction Coefficient (ε) Data not available in the searched results.
Intersystem Crossing Quantum Yield (Φ_isc) High (assumed to be close to 1, similar to benzophenone)[5]
Triplet State Lifetime (τ_T) Microseconds range, dependent on the environment[5]

Mechanism of Photoinitiation

This compound operates via a Type II photoinitiation mechanism, which is a bimolecular process. The key steps are illustrated in the signaling pathway diagram below.

G BP This compound (Ground State, S₀) BP_S1 Excited Singlet State (S₁) BP->BP_S1 hv UV Light (hν) hv->BP Absorption BP_T1 Excited Triplet State (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) Exciplex Exciplex BP_T1->Exciplex Amine Amine Co-initiator (e.g., N-Methyldiethanolamine) Amine->Exciplex KetylRadical Ketyl Radical Exciplex->KetylRadical Hydrogen Abstraction AmineRadical Amine Radical Exciplex->AmineRadical Monomer Monomer (e.g., Acrylate) AmineRadical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound.

Experimental Protocols

Protocol 1: Photopolymerization of an Acrylate (B77674) Formulation

This protocol describes a general procedure for the UV curing of a simple acrylate formulation using this compound as the photoinitiator.

Materials:

  • This compound (Photoinitiator)

  • N-Methyldiethanolamine (MDEA) (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • Solvent (e.g., Acetonitrile, if needed for dissolution)

  • UV Curing System (e.g., medium-pressure mercury lamp or UV LED with emission around 365 nm)

  • Real-Time FTIR Spectrometer with an ATR accessory (for monitoring polymerization kinetics)

Procedure:

  • Formulation Preparation:

    • In a light-protected container, prepare the photocurable formulation by mixing the components in the desired ratios. A typical starting formulation is presented in Table 2.

    • Ensure complete dissolution of this compound and MDEA in the monomer. Gentle warming or sonication can be used if necessary.

    Table 2: Example Acrylate Formulation

ComponentConcentration (wt%)
Trimethylolpropane triacrylate (TMPTA)96.0
This compound2.0
N-Methyldiethanolamine (MDEA)2.0
  • Sample Preparation for Kinetic Analysis:

    • Apply a small drop of the formulation onto the ATR crystal of the Real-Time FTIR spectrometer.

    • If desired, control the sample thickness by using a spacer.

  • UV Curing and Real-Time Monitoring:

    • Position the UV light source at a fixed distance from the sample to ensure consistent light intensity.

    • Record a baseline FTIR spectrum before UV exposure.

    • Start the UV irradiation and simultaneously begin recording FTIR spectra at regular intervals (e.g., every second).

    • The polymerization progress can be monitored by the decrease in the characteristic acrylate double bond absorption peak, typically around 810 cm⁻¹ and 1635 cm⁻¹.[6]

  • Data Analysis:

    • Calculate the degree of conversion (DC%) of the acrylate double bonds over time using the following formula: DC(%) = (1 - (A_t / A_0)) * 100 where A_t is the area of the acrylate peak at time 't' and A_0 is the initial area of the peak before irradiation.

The following diagram illustrates the general workflow for this experiment.

G cluster_prep Formulation Preparation cluster_analysis Curing and Analysis Mix Mix Monomer, This compound, and Co-initiator ATR Apply sample to ATR crystal Mix->ATR UV Irradiate with UV light ATR->UV FTIR Record FTIR spectra in real-time UV->FTIR Data Calculate degree of conversion FTIR->Data

Caption: Experimental workflow for photopolymerization kinetics.

Protocol 2: Synthesis of a Crosslinked Polymer Film

This protocol provides a method for creating a solid polymer film for material characterization.

Materials:

  • Photocurable formulation from Protocol 1

  • Two glass slides

  • Spacers of desired thickness (e.g., 1 mm)

  • UV Curing chamber

Procedure:

  • Place two spacers on a glass slide.

  • Apply a sufficient amount of the photocurable formulation between the spacers.

  • Carefully place the second glass slide on top, creating a mold of defined thickness.

  • Place the assembly in a UV curing chamber.

  • Irradiate with a UV source (e.g., 365 nm, 100 mW/cm²) for a predetermined time (e.g., 60-300 seconds), which should be optimized based on the formulation and desired properties.

  • After curing, carefully separate the glass slides to retrieve the solid polymer film.

  • The resulting film can be used for further characterization, such as mechanical testing or swelling studies.

Applications in Research and Drug Development

  • Fabrication of Microneedles and Drug Delivery Devices: Photopolymerization using this compound can be employed to create biocompatible polymer microneedles for transdermal drug delivery. The rapid and spatially controllable nature of UV curing is advantageous for fabricating complex microstructures.

  • Synthesis of Hydrogels for Tissue Engineering: Crosslinked hydrogel scaffolds can be prepared by photopolymerization of suitable monomers. These scaffolds can be used to encapsulate cells or therapeutic agents for tissue regeneration applications.

  • Dental Materials: Benzophenone derivatives are used in light-cured dental composites and adhesives.[7]

  • Coatings and Inks: The fast curing speeds achievable with photoinitiation are highly beneficial in the coatings and printing industries.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[2]

Troubleshooting

  • Incomplete Curing: This may be due to insufficient irradiation time, low light intensity, oxygen inhibition at the surface, or an inappropriate concentration of the photoinitiator or co-initiator. Increasing the curing time, using a more intense light source, performing the curing under an inert atmosphere (e.g., nitrogen), or optimizing the formulation can address this issue.

  • Yellowing of the Polymer: Benzophenone and its derivatives can sometimes cause yellowing, especially upon prolonged exposure to UV light. Using the minimum effective concentration of the photoinitiator can help to mitigate this.

  • Low Polymerization Rate: The rate can be enhanced by increasing the concentration of the co-initiator or the light intensity. The choice of co-initiator can also significantly impact the polymerization kinetics.

Conclusion

This compound is a versatile Type II photoinitiator suitable for a range of photopolymerization applications. By understanding its mechanism and optimizing the formulation and curing conditions, researchers can effectively utilize this compound to fabricate a variety of polymeric materials for scientific and industrial purposes. Careful attention to safety precautions is necessary when handling this chemical.

References

Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromobenzophenone as a key building block. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules. The protocols outlined below serve as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For this compound, this reaction allows for the introduction of a variety of aryl and vinyl substituents, leading to the synthesis of substituted benzophenone (B1666685) derivatives which are prevalent in many biologically active molecules.[1]

The reactivity of bromobenzophenones in Suzuki coupling is influenced by both electronic and steric effects. The benzoyl group is moderately electron-withdrawing, which can influence the oxidative addition step.[2] In the case of this compound, the electron-withdrawing effect is primarily inductive, leading to moderate reactivity compared to its para-isomer.[2]

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd₂(dba)₃K₂CO₃Toluene (B28343)Reflux1.564[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from established methods.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Execution: Stir the mixture vigorously and heat to reflux.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1.5-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - this compound - Phenylboronic Acid - Pd₂(dba)₃ - K₂CO₃ - Toluene reflux Heat to Reflux (1.5 h) reagents->reflux workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine reflux->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product 3-Benzoyl-biphenyl purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation by coupling an unsaturated halide with an alkene.[3] This reaction is instrumental in synthesizing substituted alkenes. For this compound, the Heck reaction allows for the introduction of various vinyl groups.

Quantitative Data Summary: Typical Heck Reaction Conditions for Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃ (2-10)K₂CO₃, Et₃N, NaOAcDMF, Acetonitrile, Toluene80-1404-24Moderate to Excellent

Experimental Protocol: Heck Reaction of this compound with Styrene (B11656)

This is a general protocol and may require optimization.[4]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%). Add anhydrous DMF and stir for 10 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol), styrene (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow: Heck Reaction

Heck_Workflow catalyst_prep Catalyst Pre-formation: - Pd(OAc)₂ + PPh₃ in DMF reagent_add Add: - this compound - Styrene - K₂CO₃ catalyst_prep->reagent_add heating Heat to 100-120 °C (12-24 h) reagent_add->heating workup Work-up: - Cool, Dilute, Wash heating->workup purification Purification: - Dry, Concentrate, Column workup->purification product Substituted Stilbene Derivative purification->product

Caption: General workflow for the Heck reaction of this compound.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[5]

Quantitative Data Summary: Typical Sonogashira Coupling Conditions for Aryl Bromides

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (1-5)CuI (2-10)Et₃N, DIPATHF, DMFRoom Temp to 802-12Good to Excellent

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

This is a representative protocol that may require optimization.[6]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by phenylacetylene (1.2 mmol) and Et₃N (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once complete, dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Combine in THF: - this compound - Phenylacetylene - Pd(PPh₃)₂Cl₂ - CuI - Et₃N reaction Stir at RT or Heat (2-12 h) reagents->reaction workup Work-up: - Dilute with Et₂O - Filter through Celite - Wash with NH₄Cl, Brine reaction->workup purification Purification: - Dry, Concentrate, Column workup->purification product Diphenylacetylene Derivative purification->product

Caption: Step-by-step workflow for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is highly valuable for the synthesis of arylamines from aryl halides.

Quantitative Data Summary: Typical Buchwald-Hartwig Amination Conditions for Aryl Bromides

While specific data for this compound is not available, the following table outlines typical conditions.[8]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ or Pd₂(dba)₃ (1-5)P(t-Bu)₃, XPhos, BINAP (1.2-6)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF80-1102-24Moderate to Excellent

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

This is a general protocol and may require optimization for different amines.[8]

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk flask Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine in Toluene: - this compound - Aniline - Pd(OAc)₂ - XPhos - NaOt-Bu heating Heat to 100 °C (2-24 h) reagents->heating workup Work-up: - Cool, Quench with H₂O - Extract with EtOAc heating->workup purification Purification: - Wash, Dry, Concentrate, Column workup->purification product N-Arylbenzophenone Derivative purification->product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Stille Coupling

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide.[9] A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents.[10]

Quantitative Data Summary: Typical Stille Coupling Conditions for Aryl Bromides

Catalyst (mol%)LigandAdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5)PPh₃CuI, LiClToluene, DMF, THF80-1202-24Good to Excellent

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)tin

This is a representative protocol and should be handled with care due to the toxicity of organotin compounds.[10]

Materials:

  • This compound

  • Tributyl(phenyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), tributyl(phenyl)tin (1.1 mmol), and Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. The reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow: Stille Coupling

Stille_Workflow reagents Combine in Toluene: - this compound - Tributyl(phenyl)tin - Pd(PPh₃)₄ heating Heat to 100 °C (2-24 h) reagents->heating workup Work-up: - Cool, Treat with KF - Filter, Extract heating->workup purification Purification: - Wash, Dry, Concentrate, Column workup->purification product 3-Benzoyl-biphenyl purification->product

Caption: General workflow for the Stille coupling of this compound.

References

Application Notes and Protocols: 3-Bromobenzophenone in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzophenone is a versatile aromatic ketone that serves as a key intermediate in the synthesis of a variety of organic compounds.[1][2] Its utility in the agrochemical industry stems from the presence of two key functional moieties: the benzoyl group, which is a common feature in many biologically active molecules, and the bromo-substituted phenyl ring, which allows for a range of synthetic transformations. While direct synthetic routes from this compound to major commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in several classes of pesticides, including insecticides and herbicides.[1][3] This document provides a representative application of this compound in the synthesis of a potential agrochemical scaffold, focusing on the formation of a 3-(benzoylphenyl)acrylate derivative, a structure reminiscent of some fungicidal compounds.

Representative Application: Synthesis of a 3-(Benzoylphenyl)acrylate Derivative

The following protocol details a Heck reaction, a palladium-catalyzed cross-coupling reaction, to synthesize an ethyl acrylate (B77674) derivative from this compound. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Experimental Protocol: Heck Reaction for the Synthesis of Ethyl (E)-3-(3-benzoylphenyl)acrylate

Objective: To synthesize Ethyl (E)-3-(3-benzoylphenyl)acrylate from this compound and ethyl acrylate via a Heck cross-coupling reaction.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids.

  • To the stirred solution, add triethylamine (2.0 eq) followed by ethyl acrylate (1.5 eq).

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield Ethyl (E)-3-(3-benzoylphenyl)acrylate as a solid.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Ethyl (E)-3-(3-benzoylphenyl)acrylate

ParameterValue
Starting Material This compound
Product Ethyl (E)-3-(3-benzoylphenyl)acrylate
Reaction Type Heck Cross-Coupling
Catalyst Palladium(II) acetate
Ligand Tri(o-tolyl)phosphine
Base Triethylamine
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 75-85%
Appearance White to off-white solid
Molecular Formula C₁₈H₁₆O₃
Molecular Weight 280.32 g/mol

Table 2: Spectroscopic Data for Ethyl (E)-3-(3-benzoylphenyl)acrylate (Hypothetical)

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ 7.85-7.75 (m, 4H), 7.65-7.55 (m, 2H), 7.50-7.40 (m, 3H), 6.50 (d, J = 16.0 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 196.5, 166.8, 144.2, 137.9, 137.2, 135.3, 132.8, 130.1, 129.8, 129.2, 128.5, 128.3, 121.5, 60.8, 14.3
IR (KBr, cm⁻¹) 3060, 2980, 1715, 1660, 1635, 1270, 1170, 980
Mass Spec (EI) m/z 280 [M]⁺

Mandatory Visualizations

Diagram 1: Synthetic Workflow

reagents Reagents: - this compound - Ethyl acrylate - Pd(OAc)₂ - P(o-tol)₃ - Et₃N - DMF reaction Heck Reaction (100 °C, 12-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl (E)-3-(3-benzoylphenyl)acrylate purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Synthetic workflow for the preparation of Ethyl (E)-3-(3-benzoylphenyl)acrylate.

Diagram 2: Proposed Signaling Pathway (Mode of Action)

As the synthesized compound is a representative structure, its biological target is hypothetical. Many acrylate-containing fungicides, such as strobilurins, act by inhibiting the mitochondrial respiration chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).

cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP Production ATP Production ATP_Synthase->ATP Production Ubiquinone->Complex_III Cytochrome_c->Complex_IV Fungicide 3-(Benzoylphenyl)acrylate Derivative Fungicide->Inhibition Inhibition->Complex_III Inhibition of Qo site Inhibition->ATP Production   Disruption

Caption: Hypothetical mode of action: Inhibition of mitochondrial respiration.

Conclusion

This compound is a valuable starting material for the synthesis of complex organic molecules with potential applications in the agrochemical industry. The protocol provided for the Heck reaction demonstrates a reliable method for the derivatization of this compound into a 3-(benzoylphenyl)acrylate scaffold. This representative transformation highlights the synthetic potential of this compound for accessing novel compounds for screening and development as future agrochemicals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in this field.

References

Troubleshooting & Optimization

purification of crude 3-Bromobenzophenone by recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Bromobenzophenone

This guide provides troubleshooting advice and frequently asked questions for the purification of crude this compound by recrystallization, tailored for researchers and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Frequently Asked Questions

Q1: What are the most common impurities in crude this compound?

A1: Common impurities typically originate from the synthetic route, often a Friedel-Crafts acylation. These can include unreacted starting materials such as benzoyl chloride and bromobenzene, isomeric byproducts (e.g., 2- or 4-bromobenzophenone), and residual catalyst from the reaction, like aluminum chloride[1].

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures[2]. Ethanol (B145695) is a commonly used and effective solvent[3][4]. Other potential solvents include methanol (B129727) and mixed solvent systems like hexane/acetone (B3395972) or ethanol/water, which can be optimized based on the impurity profile[4][5][6]. A good rule of thumb is that solvents with functional groups similar to the compound (like acetone for a ketone) can be effective solubilizers[4].

Q3: My product "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid[7][8]. This often happens if the melting point of the impure solid is lower than the boiling point of the solvent or if the solution cools too rapidly[7][9]. To resolve this, try one of the following:

  • Reheat the solution and add a small amount of additional solvent to ensure the compound stays dissolved at a slightly lower temperature[7].

  • Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath[10].

  • Change to a lower-boiling point solvent or adjust the composition of your mixed solvent system.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield is a frequent issue in recrystallization. The primary causes include:

  • Using excessive solvent: The most common reason for low yield is dissolving the product in too much solvent, causing a significant portion to remain in the mother liquor upon cooling[7][11]. Use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature crystallization: If the product crystallizes in the filter paper during a hot filtration step, yield will be lost[7]. Ensure the funnel and receiving flask are pre-heated.

  • Inefficient cooling: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation[11].

Q5: No crystals are forming, even after cooling the solution. What steps can I take?

A5: If crystals do not form, the solution may not be sufficiently supersaturated. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass stirring rod at the meniscus. This creates microscopic scratches that provide nucleation sites for crystal growth[12].

  • Add a seed crystal. If available, a tiny crystal of pure this compound can be added to the solution to initiate crystallization.

  • Reduce the solvent volume. Heat the solution to evaporate a portion of the solvent, then allow it to cool again. Be careful not to evaporate too much, which could cause the product to precipitate out with impurities.

Quantitative Data Summary

The table below summarizes key physical and solubility properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₉BrO[3][13]
Molecular Weight 261.12 g/mol [14][15]
Appearance White to off-white crystalline solid[3][13]
Melting Point 74.5-77.5 °C[3]
Solubility in Water Sparingly soluble (2.9 mg/L at 25 °C)[13]
Solubility in Organic Solvents Soluble in ethanol, acetone, and dichloromethane[3][14]

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines a standard procedure for purifying crude this compound using 95% ethanol.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate. Add more hot ethanol in small portions until the solid just dissolves[11]. Avoid adding excess solvent to ensure a high recovery yield.

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the flask and gently boil the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals[10][11]. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a desiccator to remove all residual solvent.

Visual Workflow and Troubleshooting

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Optional: Add Charcoal dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No charcoal charcoal->hot_filter cool_rt Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Guide start Problem Encountered oiling Product 'Oiled Out'? start->oiling Check Appearance low_yield Yield is Low? start->low_yield Check Mass no_crystals No Crystals Formed? start->no_crystals Check Solution oiling->low_yield No sol_oiling Reheat, add more solvent. Cool slowly. oiling->sol_oiling Yes low_yield->no_crystals No sol_yield Use minimum hot solvent. Ensure complete cooling. low_yield->sol_yield Yes sol_crystals Scratch flask. Add seed crystal. Reduce solvent volume. no_crystals->sol_crystals Yes success Problem Resolved sol_oiling->success sol_yield->success sol_crystals->success

References

Technical Support Center: Optimizing 3-Bromobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromobenzophenone. The content is designed to address common issues encountered during experimentation to help optimize reaction yields and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to suboptimal outcomes in your experiment.

Question: My overall yield of this compound is significantly lower than expected. What are the primary causes?

Answer: Low yields in the synthesis of this compound, typically via Friedel-Crafts acylation, can stem from several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous-grade reagents.[2]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[2] This is because the catalyst forms a complex with the ketone product, effectively removing it from the catalytic cycle.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is a crucial parameter. While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and decomposition, leading to tar formation.[2]

  • Deactivated Aromatic Ring: If your synthesis route involves acylating a substituted benzene (B151609) ring, be aware that strongly electron-withdrawing groups will deactivate the ring towards electrophilic aromatic substitution, hindering the reaction.[1]

  • Poor Quality of Reagents: The purity of the starting materials, such as 3-bromobenzoyl chloride or bromobenzene (B47551) and benzoyl chloride, is essential for a high-yield synthesis.[1]

Question: I am observing the formation of multiple products and impurities. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products can be due to side reactions or the presence of impurities. Here are some common causes and solutions:

  • Polysubstitution: While the acyl group of the benzophenone (B1666685) product is deactivating, preventing further acylation is generally expected, highly reactive starting materials or harsh reaction conditions could potentially lead to polysubstitution.[1] Using a less reactive solvent or lowering the reaction temperature might improve selectivity.

  • Isomer Formation: In Friedel-Crafts reactions, the choice of solvent can influence the regioselectivity. For instance, in some cases, non-polar solvents may favor kinetic products, while polar solvents might lead to thermodynamic products.[3]

  • Side-Chain Halogenation: In syntheses involving halogenation, using less than one equivalent of aluminum chloride can sometimes lead to side-chain halogenation instead of the desired nuclear halogenation.[4]

Question: During the workup procedure, I'm struggling with the separation of layers. What can be done to resolve this?

Answer: A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[3] This can make the separation of the organic and aqueous layers difficult and lead to product loss. To mitigate this, it is recommended to pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3] If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help break it.

Question: What is a reliable method for purifying the crude this compound product?

Answer: After the initial extraction and washing steps, the crude product can be purified to remove unreacted starting materials and byproducts.[2] Common and effective purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[5] Toluene (B28343) is a suitable solvent for the recrystallization of this compound.[5] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which facilitates the formation of pure crystals.

  • Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, silica (B1680970) gel column chromatography is a powerful technique.[6] A common eluent system for such compounds is a mixture of n-hexane and ethyl acetate.[6]

Data Presentation

The following table summarizes key quantitative parameters for a successful this compound synthesis via the Friedel-Crafts acylation of benzene with 3-bromobenzoyl chloride (prepared in situ from 3-bromobenzoic acid).

ParameterValue/ConditionRationaleReported YieldReference
Reactants 3-Bromobenzoic Acid, Thionyl Chloride, BenzeneFormation of acyl chloride followed by Friedel-Crafts acylation.93%[5]
Catalyst Anhydrous Aluminum Trichloride (B1173362) (AlCl₃)Lewis acid to activate the acyl chloride for electrophilic attack.[5]
Solvent ChloroformSolvent for the Friedel-Crafts acylation step.[5]
Temperature 70°C (Acyl chloride formation), 0-20°C (Acylation)Controlled heating for acyl chloride synthesis, followed by cooling for the acylation to manage reactivity.[5]
Reaction Time 4 hours (Acyl chloride formation), 6 hours (Acylation)Sufficient time for both reaction stages to proceed to completion.[5]

Experimental Protocols

Synthesis of this compound from 3-Bromobenzoic Acid

This protocol is adapted from a patented procedure with a high reported yield.[5]

Step 1: Preparation of 3-Bromobenzoyl Chloride

  • Dissolve 3-bromobenzoic acid in an excess of thionyl chloride.

  • Heat the reaction mixture at 70°C for 4 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The residual thionyl chloride can be further removed by blowing with a stream of nitrogen.

Step 2: Friedel-Crafts Acylation

  • Cool the crude 3-bromobenzoyl chloride in an ice bath to 0°C.

  • Under anhydrous conditions, add chloroform, benzene, and anhydrous aluminum trichloride to the reaction vessel.

  • Allow the reaction to proceed at room temperature for 6 hours with stirring.

Step 3: Workup and Purification

  • Slowly pour the reaction mixture into a beaker containing a mixture of ice water and concentrated hydrochloric acid.

  • Separate the organic layer. The residue should be washed with water and dried over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from toluene to obtain pure this compound as a white solid.[5]

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Acylation acyl_chloride 3-Bromobenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex benzene Benzene benzene->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ product This compound product_complex->product Workup (H₂O) Troubleshooting_Workflow start Low Yield Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Check Catalyst Stoichiometry & Activity check_conditions->check_catalyst solution1 Dry glassware/solvents. Use fresh reagents. check_conditions->solution1 check_temp Optimize Reaction Temperature check_catalyst->check_temp solution2 Use stoichiometric amount of fresh AlCl₃. check_catalyst->solution2 check_reagents Confirm Reagent Purity check_temp->check_reagents solution3 Systematically vary temp. Monitor with TLC. check_temp->solution3 solution4 Purify starting materials if necessary. check_reagents->solution4 end Yield Optimized check_reagents->end Parameter_Relationships yield Yield temp Temperature temp->yield time Time time->yield catalyst Catalyst Amount catalyst->yield purity Reagent Purity purity->yield anhydrous Anhydrous Conditions anhydrous->yield

References

Technical Support Center: 3-Bromobenzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzophenone. The following sections address common issues, particularly the formation of side products in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Grignard reactions using this compound?

A1: When preparing a Grignard reagent from an aryl halide like this compound, two primary side products are commonly observed:

  • Benzene (B151609) derivatives: Formed if the Grignard reagent comes into contact with protic solvents, including atmospheric moisture. The highly basic Grignard reagent will abstract a proton, leading to the formation of the corresponding benzene derivative.

  • Biphenyl (B1667301) derivatives: These are formed from a coupling reaction between the Grignard reagent and unreacted bromobenzene (B47551).[1] This is often favored at higher concentrations of the aryl halide and elevated reaction temperatures.[1]

Q2: What are the typical side products in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound?

A2: In palladium-catalyzed cross-coupling reactions, the most prevalent side product is the hydrodehalogenation product , where the bromine atom is replaced by a hydrogen atom. This results in the formation of benzophenone (B1666685). Another common side reaction in Suzuki coupling is the homocoupling of the boronic acid reagent.

Q3: How can I minimize the formation of biphenyl side products in my Grignard reaction?

A3: To minimize biphenyl formation, it is crucial to control the reaction conditions. Slow, dropwise addition of the bromobenzene derivative to the magnesium turnings helps to maintain a low concentration of the halide.[1] Additionally, maintaining a moderate reaction temperature is recommended as higher temperatures can favor the coupling side reaction.[1]

Q4: What strategies can be employed to reduce hydrodehalogenation in Suzuki and Buchwald-Hartwig reactions?

A4: The choice of ligand, base, and solvent can significantly impact the extent of hydrodehalogenation. Using bulky, electron-rich phosphine (B1218219) ligands can often suppress this side reaction.[2] Careful selection of a non-protic, anhydrous solvent and a suitable base is also critical. In some cases, lowering the reaction temperature may also be beneficial.[3]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low yield of the desired alcohol and presence of a significant amount of a biphenyl derivative. High local concentration of this compound during Grignard reagent formation. Reaction temperature is too high.Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature, using cooling if necessary, to maintain a gentle reflux.
Formation of benzophenone as a major byproduct. Presence of water or other protic impurities in the reaction.Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction fails to initiate. Passivating layer of magnesium oxide on the magnesium turnings.Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Suzuki and Buchwald-Hartwig Coupling Troubleshooting
Issue Potential Cause Recommended Solution
Significant formation of benzophenone (hydrodehalogenation product). The palladium-hydride species responsible for hydrodehalogenation is being readily formed.Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) which can disfavor the formation of the Pd-H species. Ensure the use of a high-purity, anhydrous base and solvent. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.
Presence of homocoupled boronic acid product (Suzuki coupling). Presence of oxygen and/or Pd(II) species that promote oxidative coupling of the boronic acid.Thoroughly degas all solvents and reagents before use. Use a fresh, high-quality palladium precursor. Consider using a slight excess (1.1-1.2 equivalents) of the boronic acid.
Low or no conversion of starting materials. Inactive catalyst. Inappropriate base or solvent.Ensure rigorous degassing of solvents and reagents. Use a fresh palladium precursor and ligand. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene (B28343), dioxane).

Data Presentation

While specific quantitative yields of side products can be highly dependent on the exact reaction conditions, the following table summarizes the common side products and their typical occurrence levels in reactions involving this compound.

Reaction Type Common Side Product Typical Yield Factors Influencing Formation
Grignard ReactionBiphenyl DerivativeLow to ModerateHigh concentration of aryl halide, high temperature.
Grignard ReactionBenzophenoneLow to HighPresence of water or protic impurities.
Suzuki CouplingBenzophenoneLow to ModerateLigand choice, base, solvent, temperature.
Suzuki CouplingHomocoupled Boronic Acid ProductLow to ModeratePresence of oxygen, quality of palladium catalyst.
Buchwald-Hartwig AminationBenzophenoneLow to ModerateLigand choice, base, solvent, temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a representative procedure and may need to be adapted for specific amines.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.2-1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of argon, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • To the same flask, add this compound and the desired amine.

  • Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

Grignard_Side_Products This compound This compound Grignard_Reagent 3-Benzoylphenylmagnesium bromide This compound->Grignard_Reagent + Mg Mg Mg Desired_Product Tertiary Alcohol Grignard_Reagent->Desired_Product + Electrophile Biphenyl_Side_Product Biphenyl Derivative (Side Product) Grignard_Reagent->Biphenyl_Side_Product + this compound Benzophenone_Side_Product Benzophenone (Side Product) Grignard_Reagent->Benzophenone_Side_Product + Protic Solvent Protic_Solvent H₂O, ROH Carbonyl_Electrophile Electrophile (e.g., another ketone)

Caption: Formation of side products in a Grignard reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Identify Reaction Type start->check_reaction grignard Grignard Reaction check_reaction->grignard Grignard coupling Pd-Catalyzed Coupling check_reaction->coupling Coupling check_grignard_side_product Identify Side Product grignard->check_grignard_side_product check_coupling_side_product Identify Side Product coupling->check_coupling_side_product biphenyl Biphenyl Derivative? check_grignard_side_product->biphenyl Yes benzophenone_grignard Benzophenone? check_grignard_side_product->benzophenone_grignard No solve_biphenyl Slowly add halide Lower temperature biphenyl->solve_biphenyl solve_benzophenone_grignard Ensure anhydrous conditions Use inert atmosphere benzophenone_grignard->solve_benzophenone_grignard end Improved Yield and Purity solve_biphenyl->end solve_benzophenone_grignard->end hydrodehalogenation Benzophenone? check_coupling_side_product->hydrodehalogenation Yes homocoupling Homocoupled Boronic Acid? check_coupling_side_product->homocoupling No solve_hydrodehalogenation Optimize ligand and base Use anhydrous solvents hydrodehalogenation->solve_hydrodehalogenation solve_homocoupling Degas solvents Use fresh catalyst homocoupling->solve_homocoupling solve_hydrodehalogenation->end solve_homocoupling->end

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: 3-Bromobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of 3-Bromobenzophenone, a key intermediate in various organic syntheses.[1][2][3][4] The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the Friedel-Crafts acylation.[5][6][7] This reaction typically involves the acylation of bromobenzene (B47551) with benzoyl chloride or the reaction of benzene (B151609) with 3-bromobenzoyl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[5][6][8] An alternative route is the reaction of 3-bromobenzoic acid with benzene, which first involves converting the carboxylic acid to its more reactive acid chloride with a reagent like thionyl chloride.[1]

Q2: I am experiencing a very low yield. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.[9] Using freshly opened or properly stored AlCl₃ is critical.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it.[10] Therefore, a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate.[7] However, excessively high temperatures can lead to side reactions and decomposition.[9] Monitoring the reaction temperature is crucial.

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are less effective on deactivated aromatic rings.[11][12] While bromobenzene is only moderately deactivated, the presence of strongly deactivating groups would inhibit the reaction.

Q3: My final product is impure and contains multiple isomers. How can I improve selectivity and purity?

A3: The formation of isomers (ortho-, meta-, para-) is a common challenge. In the acylation of bromobenzene, the bromine atom is an ortho-, para- director.[8][13] However, the desired product is this compound (the meta-isomer). This suggests that the synthesis is more effectively carried out by reacting benzene with 3-bromobenzoyl chloride. If you are acylating bromobenzene, steric hindrance may favor the para-isomer over the ortho-isomer.[8]

To improve purity:

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene (B28343) or light petroleum, or by column chromatography.[1][6][14]

  • Work-up Procedure: A thorough aqueous work-up is necessary to remove the aluminum chloride catalyst and any remaining acids. This typically involves quenching the reaction mixture with ice and hydrochloric acid, followed by extraction and washing with a base like sodium bicarbonate solution.[1][15][16]

Q4: The reaction seems to stall and does not go to completion. What should I do?

A4: If the reaction stalls, as indicated by TLC analysis, consider the following:

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time, which can be several hours.[1]

  • Catalyst Activity: As mentioned, the catalyst may have been deactivated by moisture.

  • Reagent Quality: Use high-purity, anhydrous reagents and solvents.

  • Temperature Control: The reaction may require gentle heating under reflux to proceed to completion.[7][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.[9] 2. Insufficient amount of catalyst. The product forms a complex with the catalyst.[10] 3. Suboptimal reaction temperature (too low).[9] 4. Impure or wet starting materials/solvents.1. Use freshly opened, high-purity AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. 3. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. Some protocols call for heating at 50-60°C.[7][16] 4. Use anhydrous solvents and freshly distilled starting materials.
Formation of Multiple Products/Isomers 1. Friedel-Crafts acylation of bromobenzene can lead to ortho- and para- isomers.[13] 2. Side reactions due to high temperatures. 3. Polyacylation (less common in acylation than alkylation).[17]1. For meta-substitution, the preferred route is the reaction of benzene with 3-bromobenzoyl chloride. 2. Maintain strict temperature control throughout the reaction. 3. The acyl group deactivates the ring, making further acylation less likely. However, ensure correct stoichiometry.[7]
Difficulty in Product Purification 1. Oily product that is difficult to crystallize.[9] 2. Presence of unreacted starting materials. 3. Formation of polar byproducts.1. Attempt trituration with a non-polar solvent like hexane (B92381) to induce crystallization.[9] If that fails, column chromatography is the best option. 2. Optimize reaction stoichiometry and time to ensure complete conversion of the limiting reagent. 3. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product.[18]
Reaction Stalls (incomplete conversion by TLC) 1. Insufficient heating. 2. Deactivation of the catalyst. 3. Low quality of reagents.1. Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Ensure anhydrous conditions are maintained. Consider adding a fresh portion of the catalyst if moisture contamination is suspected. 3. Use freshly distilled solvents and high-purity reagents.

Experimental Protocols

Protocol: Synthesis of this compound from 3-Bromobenzoic Acid and Benzene

This two-step protocol is adapted from established procedures and offers good selectivity for the meta-isomer.[1]

Step 1: Synthesis of 3-Bromobenzoyl Chloride

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Heat the mixture at 70°C for approximately 4 hours.[1] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromobenzoyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent such as chloroform (B151607) or dichloromethane.[1]

  • Cool the suspension in an ice bath to 0°C.

  • Add benzene to the cooled suspension.

  • Add the crude 3-bromobenzoyl chloride from Step 1 dropwise to the stirred mixture while maintaining the temperature between 0-20°C.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 6 hours.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][16]

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., chloroform).

  • Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from toluene to yield this compound as a white solid.[1]

Quantitative Data Summary

ParameterValueNotes
Reactants (Acylation Step) Based on a representative procedure.[1]
3-Bromobenzoyl Chloride1.0 eq
Benzene~5 eqOften used in excess, can also serve as the solvent.
Aluminum Chloride (AlCl₃)1.1 - 1.3 eqMust be anhydrous and used in stoichiometric excess.
Reaction Conditions
Temperature0 - 20°C[1] Exothermic reaction, requires cooling during addition.
Reaction Time~6 hours[1] Monitor by TLC for completion.
Work-up & Purification
Quenching SolutionIce / aq. HCl[1][16]
Purification MethodRecrystallization[1] Toluene is a suitable solvent.
Expected Outcome
AppearanceWhite crystalline solid[2]
Melting Point~68-71°C[2]
YieldUp to 93%[1] Highly dependent on conditions and purity of reagents.

Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_reactants Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_deprotonation Step 3: Regeneration of Catalyst AcylChloride 3-Bromobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Benzene Benzene SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Acylium Ion Product This compound- AlCl₃ Complex SigmaComplex->Product + [AlCl₄]⁻ FinalProduct This compound Product->FinalProduct Aqueous Work-up HCl HCl AlCl3_regen AlCl₃

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

Reaction Condition Dependencies

Dependencies center_node Outcome Reaction Outcome (Yield & Purity) Temp Temperature Temp->Outcome Time Reaction Time Time->Outcome Catalyst Catalyst Condition (Anhydrous, Stoichiometry) Catalyst->Outcome Reagents Reagent Purity (Anhydrous) Reagents->Outcome Workup Work-up Procedure Workup->Outcome Purification Purification Method Purification->Outcome

Caption: Key experimental factors influencing the synthesis outcome.

References

Technical Support Center: Purification of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities in synthetically prepared this compound, typically synthesized via Friedel-Crafts acylation, may include:

  • Unreacted Starting Materials: Such as m-bromobenzoic acid or its acid chloride derivative, and benzene.

  • Isomeric Byproducts: Positional isomers (e.g., 2- or 4-bromobenzophenone) can form depending on the regioselectivity of the acylation reaction.

  • Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃) used in the Friedel-Crafts reaction may persist.

  • Solvent Residues: Solvents used during the reaction and workup (e.g., chloroform, toluene) may be present in the crude product.[1]

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is a white to off-white crystalline solid.[2] The reported melting point is typically in the range of 74.5-77.5 °C.[2] A broad melting point range or a value lower than this often indicates the presence of impurities.

Q3: In which common laboratory solvents is this compound soluble?

This compound is generally soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane (B109758).[2] It has limited solubility in water. This solubility profile is crucial for selecting appropriate solvents for recrystallization and chromatography.

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved compound separates as a liquid phase instead of a solid crystalline phase upon cooling.[3] This can happen if the melting point of the compound (potentially lowered by impurities) is below the temperature of the solution at saturation.[4]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[5]

  • Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask at room temperature, insulating it, or placing it in a warm bath that is allowed to cool gradually.[5]

  • Change Solvent System: The chosen solvent's boiling point might be too high relative to the compound's melting point.[5] Consider a lower-boiling point solvent or a different solvent mixture.

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography to remove a significant portion of the impurities before recrystallization.[5][6]

Q5: No crystals are forming even after the recrystallization solution has cooled to room temperature. What could be the problem?

This issue often arises from either using too much solvent or the solution being supersaturated.

Troubleshooting Steps:

  • Reduce Solvent Volume: If an excessive amount of solvent was used, the compound will remain dissolved even at low temperatures.[5] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[5]

    • Seeding: If available, add a single, pure crystal of this compound to the cooled solution to act as a template for crystallization.[5]

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Column Chromatography Issues

Q6: I am getting poor separation of this compound from its isomers during column chromatography. How can I improve this?

The separation of positional isomers can be challenging due to their similar polarities.

Troubleshooting Steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for benzophenone-type compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).[7] Aim for an Rf value of 0.3-0.4 for this compound for optimal separation on a column.[7]

  • Use a Gradient Elution: Start with a non-polar eluent (e.g., 100% hexane) to elute non-polar impurities, then gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7]

  • Column Packing and Dimensions: Ensure the silica (B1680970) gel is packed uniformly to avoid channeling. A longer, narrower column can provide better resolution for difficult separations.

  • Sample Loading: Load the crude product onto the column in a concentrated band using a minimal amount of solvent or by dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column).[7]

Data Presentation

Table 1: Recommended Solvents for Purification of this compound

Purification MethodSolvent/Solvent SystemRationale/Key Considerations
Recrystallization Toluene (B28343)Has been successfully used for recrystallization of this compound.[1]
Ethanol/WaterA common mixed solvent system where ethanol is the "good" solvent and water is the "poor" solvent. The ratio can be adjusted to achieve optimal crystallization.
Hexane/Ethyl AcetateA versatile system for compounds of moderate polarity. The compound should be soluble in hot ethyl acetate and insoluble in hot hexane.
Column Chromatography Hexane/Ethyl AcetateA standard mobile phase for silica gel chromatography of moderately polar compounds. The ratio is adjusted based on TLC analysis.[7]
Dichloromethane/HexaneAnother common mobile phase for normal-phase chromatography.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound using Toluene
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Purification of this compound by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate using a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).[7] Visualize the spots under a UV lamp to determine the Rf values of the product and impurities.[7]

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pour it into a chromatography column, ensuring even packing.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent via rotary evaporation. Carefully add this dry powder to the top of the prepared column.[7]

  • Elution: Begin eluting with 100% n-hexane. Gradually increase the eluent polarity by adding ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product Crude Crude this compound TLC_Analysis TLC/NMR Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities/ Isomers Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Product 'Oils Out' Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Pure Crystals Obtained Problem->Success No Solution_Oil 1. Re-dissolve & Add Solvent 2. Slow Cooling 3. Change Solvent Oiling_Out->Solution_Oil Solution_No_Crystals 1. Reduce Solvent Volume 2. Induce Crystallization   (Scratch/Seed) 3. Cool to Lower Temp No_Crystals->Solution_No_Crystals Solution_Oil->Success Solution_No_Crystals->Success

Caption: Troubleshooting common recrystallization issues.

References

preventing byproduct formation in Friedel-Crafts acylation of bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Friedel-Crafts acylation of bromobenzene (B47551).

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the Friedel-Crafts acylation of bromobenzene?

The primary products are 4-bromoacetophenone (the para-isomer) and 2-bromoacetophenone (B140003) (the ortho-isomer).[1] Due to the directing effects of the bromine atom and steric hindrance, the para-isomer is typically the major product.[1][2]

Q2: Why is the para-isomer the major product?

The bromine atom on the benzene (B151609) ring is an ortho, para-director.[1][2] This is because it can donate a pair of electrons to the ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic aromatic substitution at the ortho and para positions.[1][2] However, the bulky bromine atom creates steric hindrance at the ortho positions, making the para position more accessible for the incoming acyl group.[1][2]

Q3: Is polyacylation a significant concern in the Friedel-Crafts acylation of bromobenzene?

Polyacylation is generally not a major issue in Friedel-Crafts acylation reactions.[3][4] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3][4] This makes a second acylation reaction much less favorable than the first.

Q4: Can the acylium ion rearrange during the reaction?

Unlike the carbocations in Friedel-Crafts alkylation, the acylium ion is stabilized by resonance and does not typically undergo rearrangement.[5][6][7] This leads to a more predictable product distribution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 4-bromoacetophenone 1. Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture.[3] Any water in the reagents or glassware will deactivate it. 2. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, removing it from the reaction.[3] 3. Sub-optimal Temperature: The reaction may require heating to proceed at an optimal rate.[3]1. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[3] 2. Use a stoichiometric amount of the Lewis acid catalyst, typically slightly more than one equivalent.[1] 3. Optimize the reaction temperature. Gentle heating can improve the reaction rate and yield.[3]
High proportion of the ortho-isomer (2-bromoacetophenone) 1. Reaction Temperature: Higher temperatures can sometimes lead to a slight increase in the formation of the ortho-isomer. 2. Steric Effects of the Acylating Agent: While less common, a very small acylating agent might have slightly less steric hindrance at the ortho position.1. Maintain a controlled and moderate reaction temperature. 2. This is generally less of a concern with common acylating agents like acetyl chloride or acetic anhydride.
Formation of a dark-colored reaction mixture or tar-like substances 1. High Reaction Temperature: Excessive heat can lead to side reactions and decomposition of starting materials and products.[3] 2. Impurities in Reagents: Impurities in the bromobenzene or acylating agent can lead to unwanted side reactions.1. Carefully control the reaction temperature, using an ice bath during the initial exothermic addition of reagents if necessary.[8] 2. Use purified reagents. Consider distilling the bromobenzene and acylating agent before use.
No reaction or incomplete conversion of starting material 1. Inactive Catalyst: As mentioned, moisture can render the catalyst inactive.[3] 2. Deactivated Aromatic Ring: While bromobenzene is reactive enough, the presence of strongly deactivating groups would inhibit the reaction.[3] This is not an issue with bromobenzene itself.1. Use fresh, anhydrous Lewis acid catalyst.[3] 2. Ensure your starting bromobenzene is not contaminated with other, more deactivated aromatic compounds.

Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of Bromobenzene

This protocol is a general guideline and may require optimization.

Materials:

  • Bromobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous dichloromethane (B109758) (DCM) as a solvent

  • Ice

  • Water

  • 2M NaOH solution

  • Saturated NaCl solution (brine)

  • Anhydrous calcium chloride (or magnesium sulfate)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl gas.[1][9]

  • In the flask, add anhydrous aluminum chloride (e.g., 1.1 to 2.2 equivalents) and dry dichloromethane.[1]

  • Add bromobenzene (1 equivalent) to the flask.[1]

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred mixture.[1][8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating or refluxing for a period (e.g., 30 minutes) may be required to drive the reaction to completion.[1][2]

  • After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction and decompose the aluminum chloride complex.[1][2]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, 2M NaOH solution, and then a saturated NaCl solution.[1][2]

  • Dry the organic layer over an anhydrous drying agent like calcium chloride.[1][2]

  • Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.[1][2]

  • The product can be further purified by recrystallization or distillation.[1]

Visualizations

Reaction Mechanism and Byproduct Formation

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products cluster_byproducts Potential Byproducts (Minimize) Bromobenzene Bromobenzene ParaProduct 4-Bromoacetophenone (Major Product) Bromobenzene->ParaProduct + Acylium Ion (Para Attack) OrthoProduct 2-Bromoacetophenone (Minor Byproduct) Bromobenzene->OrthoProduct + Acylium Ion (Ortho Attack) Tar Tar/Decomposition Bromobenzene->Tar High Temp/ Impurities AcylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->AcyliumIon AcyliumIon->ParaProduct AcyliumIon->OrthoProduct ParaProduct->Tar High Temp OrthoProduct->Tar High Temp G Start Experiment Start: Acylation of Bromobenzene CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? (e.g., high ortho-isomer) CheckYield->CheckPurity No Anhydrous Ensure Anhydrous Conditions: - Dry glassware - Anhydrous reagents CheckYield->Anhydrous Yes Success Successful Synthesis: High Yield & Purity CheckPurity->Success No Temperature Control Temperature: - Use ice bath for addition - Avoid excessive heating CheckPurity->Temperature Yes Catalyst Optimize Catalyst: - Use fresh AlCl₃ - Use stoichiometric amount Anhydrous->Catalyst Catalyst->Start Re-run Experiment PurifyReagents Purify Reagents: - Distill bromobenzene and acylating agent Temperature->PurifyReagents PurifyReagents->Start Re-run Experiment

References

stability and storage conditions for 3-Bromobenzophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 3-Bromobenzophenone, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated area.[1] Some suppliers also recommend storage under an inert atmosphere at room temperature.

Q2: What is the general stability of this compound?

A2: this compound is stable under normal, recommended storage conditions.[2][3][4][5] It is a combustible solid.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and strong alkalis.[2][3] Contact with these substances should be avoided.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon decomposition, typically under fire conditions, this compound may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).

Q5: What is the typical appearance of this compound?

A5: this compound is typically an off-white to beige-yellowish or orange powder or crystalline solid.[6][7]

Stability and Storage Data

ParameterRecommended ConditionSource
Storage Temperature Room Temperature / Ambient[7]
Atmosphere Dry, Inert Atmosphere Recommended[7]
Container Tightly Closed/Sealed Container[2][4]
Ventilation Well-ventilated area
Incompatibilities Strong oxidizing agents, strong acids/alkalis, acid chlorides, acid anhydrides[2][3]
Appearance Off-white to beige-yellowish or orange powder/crystalline solid[6][7]
Melting Point 74.5-77.5 °C[8][9]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

TroubleshootingGuide Troubleshooting Flowchart for this compound Usage start Start: Unexpected Experimental Outcome issue_purity Is the purity of this compound confirmed? start->issue_purity check_purity Action: Verify purity using NMR, GC-MS, or HPLC. issue_purity->check_purity No issue_degradation Suspected Degradation? (e.g., discoloration, inconsistent results) issue_purity->issue_degradation Yes check_purity->issue_degradation check_storage Action: Review storage conditions. Was it exposed to light, heat, or moisture? issue_degradation->check_storage Yes issue_reaction Is the reaction failing or giving low yield? issue_degradation->issue_reaction No solution_replace Solution: Use a fresh, verified batch of this compound. check_storage->solution_replace check_reagents Action: Check compatibility of all reagents. Avoid strong acids/bases and oxidizers. issue_reaction->check_reagents Yes end End: Problem Resolved issue_reaction->end No check_protocol Action: Review experimental protocol. Ensure inert atmosphere if necessary. check_reagents->check_protocol solution_optimize Solution: Optimize reaction conditions and ensure reagent purity. check_protocol->solution_optimize solution_replace->end solution_optimize->end

Caption: A flowchart to diagnose and resolve common experimental issues with this compound.

Q: My reaction with this compound is not proceeding as expected or giving a low yield. What could be the cause?

A:

  • Purity of this compound: Impurities in the starting material can interfere with the reaction. It is advisable to check the purity of your batch, for instance, by taking a melting point. The reported melting point is between 74.5-77.5 °C.[8][9] A significant deviation could indicate impurities.

  • Reagent Incompatibility: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Ensure that your reaction conditions do not involve these substances unless they are part of the intended reaction mechanism under controlled conditions.

  • Degradation of this compound: Although stable, prolonged exposure to harsh conditions (e.g., high heat, UV light, humidity) can lead to degradation. If the material appears discolored (e.g., significantly darker than a pale yellow), it may have degraded.

  • Moisture: Some reactions involving organometallic intermediates or other moisture-sensitive reagents require strictly anhydrous conditions. Ensure your solvents and glassware are properly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q: The appearance of my this compound has changed over time. Is it still usable?

A: this compound should be an off-white to light yellow solid.[6][7] A significant color change to a darker yellow, orange, or brown may indicate degradation. While slight color variations can occur between batches, a noticeable change from its original appearance suggests potential decomposition. It is recommended to verify the purity of the material using analytical techniques like NMR or chromatography before use.

Q: I am observing unexpected side products in my reaction. Could this be related to the stability of this compound?

A: While this compound is generally stable, the presence of impurities or degradation products could lead to the formation of unexpected side products. Benzophenones, in general, can undergo photodegradation, which may lead to the formation of various byproducts. If your reaction is light-sensitive, consider running it in the dark or using amber glassware.

Experimental Protocols

Protocol for Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Use a nuclear magnetic resonance (NMR) spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly tuned and shimmed for the sample to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks corresponding to this compound and any visible impurity peaks.

    • The purity can be estimated by comparing the integral of the main compound's protons to the integrals of the impurity protons. The aromatic region should show a complex multiplet pattern consistent with the structure.

Workflow for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

ForcedDegradation Forced Degradation Experimental Workflow start Start: Prepare this compound Solution stress_conditions Expose to Stress Conditions (Separate Aliquots) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, heat) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis light) stress_conditions->photo analysis Analyze Samples at Time Points (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products analysis->pathway method_dev Develop Stability-Indicating Method analysis->method_dev

Caption: A generalized workflow for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as follows:

    • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid material and the solution to dry heat (e.g., 60-80 °C).

    • Photostability: Expose the solution to a combination of UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. This information is crucial for identifying degradation pathways and developing a stability-indicating method capable of separating the parent compound from its degradation products.

References

Technical Support Center: Scale-Up of 3-Bromobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the challenges encountered during the scale-up of 3-Bromobenzophenone synthesis. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with 3-bromobenzoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). This two-step process typically begins with the conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride, followed by the acylation reaction.[1][2][3]

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this compound synthesis?

A2: The main challenges during the scale-up of this synthesis include:

  • Exothermicity Management: The Friedel-Crafts acylation is a highly exothermic reaction. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, decreased yield, and the formation of impurities.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of the reactants and catalyst in a large reactor is critical to avoid localized overheating and side reactions. The rate of addition of the acylating agent or catalyst becomes a crucial parameter.

  • Impurity Profile Control: The formation of isomeric and polysubstituted byproducts can increase with scale if reaction conditions are not tightly controlled.

  • Work-up and Product Isolation: Handling large volumes of acidic quench solutions and organic solvents requires careful planning and appropriate equipment to ensure safety and efficiency.

  • Purification and Crystallization: Obtaining a highly pure product through crystallization can be challenging at a large scale, with issues like oiling out or inconsistent crystal morphology.

Q3: What are the common impurities formed during the synthesis of this compound and how can they be minimized?

A3: Common impurities include:

  • Isomeric Benzophenones (2- and 4-Bromobenzophenone): These can arise from impurities in the 3-bromobenzoyl chloride starting material or, less commonly, from isomerization under harsh reaction conditions. Using high-purity starting materials is the primary method of control.

  • Polysubstituted Benzophenones: Over-acylation of the benzene ring can occur, leading to di- and tri-acylated products. This is typically minimized by using an excess of benzene and controlling the reaction temperature.

  • Unreacted Starting Materials: Residual 3-bromobenzoic acid or 3-bromobenzoyl chloride may remain if the reaction is incomplete. Monitoring the reaction to completion using techniques like TLC or HPLC is essential.

  • Residual Solvents and Catalyst: Inadequate work-up and purification can leave traces of the reaction solvent, quenching agents, or aluminum salts in the final product.

ImpurityFormation PathwayMitigation Strategy
2- and 4-BromobenzophenoneImpurities in 3-bromobenzoyl chlorideUse of high-purity starting materials.
Di- and Tri-acylated BenzophenonesPolysubstitution of benzeneUse of excess benzene; controlled reaction temperature.
3-Bromobenzoic AcidIncomplete conversion to acyl chloride or hydrolysis of acyl chlorideEnsure complete reaction with thionyl chloride; maintain anhydrous conditions.
Residual Aluminum SaltsIncomplete quenching and washingThorough washing of the organic phase during work-up.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield

Potential Cause Recommended Action
Incomplete reaction - Increase reaction time or temperature, monitoring by TLC or HPLC.[4] - Ensure efficient stirring to overcome mass transfer limitations at a larger scale.
Deactivation of catalyst - Ensure all reagents and solvents are anhydrous, as moisture deactivates the AlCl₃ catalyst. - Use high-purity AlCl₃.
Loss of product during work-up - Ensure proper pH adjustment during quenching. - Use an adequate amount of extraction solvent and perform multiple extractions if necessary.

Issue 2: Formation of Oily Product or Difficulty with Crystallization

Potential Cause Recommended Action
Presence of impurities - Purify the crude product using column chromatography before crystallization to remove impurities that may inhibit crystal formation.
Residual solvent - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Inappropriate crystallization solvent - Toluene (B28343) is a commonly used solvent for recrystallization.[5] - If oiling out occurs, try adding a co-solvent or using a different solvent system. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.
Cooling rate is too fast - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.

Issue 3: Exothermic Reaction is Difficult to Control

Potential Cause Recommended Action
Rapid addition of reagents - Implement a slow, controlled addition of the 3-bromobenzoyl chloride or the AlCl₃ catalyst. The addition rate should be adjusted based on the reactor's heat removal capacity.
Inadequate cooling - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Consider using a jacketed reactor with a high-performance cooling fluid.
High concentration of reactants - Dilute the reaction mixture with an inert solvent like dichloromethane (B109758) or excess benzene to moderate the reaction rate and heat generation.

Experimental Protocols

1. Synthesis of 3-Bromobenzoyl Chloride

This protocol describes the conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride using thionyl chloride.

  • Materials: 3-Bromobenzoic acid, Thionyl chloride (SOCl₂), Anhydrous toluene (optional).

  • Procedure:

    • In a dry, inert atmosphere reactor, charge 3-bromobenzoic acid.

    • Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like toluene can be used, or the reaction can be run neat.

    • Gently heat the mixture to reflux (approximately 79°C). The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove excess thionyl chloride by distillation under reduced pressure.

    • The crude 3-bromobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

2. Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from 3-bromobenzoyl chloride and benzene.

  • Materials: 3-Bromobenzoyl chloride, Anhydrous benzene, Anhydrous aluminum chloride (AlCl₃), Chloroform or other suitable anhydrous solvent, Hydrochloric acid, Ice.

  • Procedure:

    • In a suitable reactor equipped for cooling and operating under an inert atmosphere, suspend anhydrous aluminum chloride in an anhydrous solvent like chloroform.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 3-bromobenzoyl chloride in anhydrous benzene to the cooled suspension while maintaining the temperature between 0-20°C.[5]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 6 hours, monitor by TLC or HPLC for completion).[5]

    • Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

    • Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent, such as toluene, to yield a white solid.[5]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Purification 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Acyl_Chloride_Reaction Reaction at Reflux 3-Bromobenzoic_Acid->Acyl_Chloride_Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride_Reaction 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride Acyl_Chloride_Reaction->3-Bromobenzoyl_Chloride Acylation_Reaction Friedel-Crafts Acylation (0-20°C) 3-Bromobenzoyl_Chloride->Acylation_Reaction Benzene Benzene Benzene->Acylation_Reaction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylation_Reaction Crude_Product Crude this compound Acylation_Reaction->Crude_Product Quenching Quenching (Ice/HCl) Crude_Product->Quenching Extraction Extraction & Washing Quenching->Extraction Recrystallization Recrystallization (Toluene) Extraction->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Scale-Up Issues Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Impurity_Formation High Impurity Levels Side_Reactions Side Reactions (e.g., Polysubstitution) Impurity_Formation->Side_Reactions Poor_Mixing Poor Mixing Impurity_Formation->Poor_Mixing Exotherm_Control_Issue Exotherm Control Issue Exotherm_Control_Issue->Poor_Mixing Rapid_Addition Rapid Reagent Addition Exotherm_Control_Issue->Rapid_Addition Inadequate_Cooling Inadequate Cooling Exotherm_Control_Issue->Inadequate_Cooling Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Ensure_Anhydrous Ensure Anhydrous Conditions Catalyst_Deactivation->Ensure_Anhydrous Control_Temp Tighter Temperature Control Side_Reactions->Control_Temp Improve_Agitation Improve Agitation Poor_Mixing->Improve_Agitation Slow_Addition Slow Reagent Addition Rapid_Addition->Slow_Addition Enhance_Cooling Enhance Cooling Capacity Inadequate_Cooling->Enhance_Cooling

Caption: Logical relationships for troubleshooting common scale-up issues.

References

removal of unreacted starting materials from 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from 3-Bromobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation reaction. Depending on the specific synthetic route, the most likely unreacted starting materials found as impurities in the crude product are:

  • Route 1: 3-Bromobenzoyl chloride and Benzene (B151609).

  • Route 2: Bromobenzene (B47551) and Benzoyl chloride.[1]

  • Route 3: m-Bromobenzoic acid (if the acid is first converted to the acyl chloride in situ) and Benzene.[2]

Q2: How can I detect the presence of unreacted starting materials in my this compound sample?

A2: The presence of impurities can be detected using several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to visualize the presence of starting materials by comparing the crude product spot with spots of the pure starting materials.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify signals corresponding to the starting materials that are distinct from the product signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile starting materials and byproducts.

  • Melting Point Analysis: A broad melting point range or a melting point that is lower than the literature value (74.5-77.5 °C) for pure this compound suggests the presence of impurities.

Q3: What are the most effective methods for removing these unreacted starting materials?

A3: The most effective purification techniques for removing unreacted starting materials from this compound are recrystallization and column chromatography.[2][4] The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad Melting Point of Product Presence of impurities, likely unreacted starting materials.Perform recrystallization or column chromatography to purify the product.[3]
Oily Product Instead of Solid Significant amount of low-melting impurities or residual solvent.Attempt to remove residual solvent under high vacuum. If the product remains oily, column chromatography is the recommended purification method.
Poor Separation on TLC Inappropriate solvent system for TLC analysis.Optimize the TLC mobile phase to achieve better separation between the product and impurities before attempting column chromatography. A good starting point for a moderately polar compound like this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4]
Product Fails to Crystallize Solution is not supersaturated, or the presence of impurities is inhibiting crystallization.Concentrate the solution by slowly evaporating the solvent. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If these fail, column chromatography may be necessary to remove impurities that hinder crystallization.[5]
Co-elution of Impurities during Column Chromatography The polarity of the eluent is too high, or the chosen stationary phase is not providing adequate separation.Use a less polar solvent system to begin the elution and gradually increase the polarity. For this compound, a gradient of ethyl acetate in hexane is often effective.[3][4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is most effective when the desired compound and impurities have different solubilities in a particular solvent. Toluene (B28343) has been reported as a suitable recrystallization solvent for this compound.[2]

Materials:

  • Crude this compound

  • Toluene

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of toluene.

  • Heating: Gently heat the mixture while stirring until all the solid dissolves. Add more toluene in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The this compound should start to crystallize. To maximize crystal formation, place the flask in an ice bath for about 30 minutes.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from both polar and non-polar impurities.[4]

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • n-Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate solvent system (eluent). A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[4][6] The ideal eluent should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, adsorbed sample to the top of the prepared column.[4]

  • Elution: Begin eluting the column with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). Unreacted, less polar starting materials like benzene or bromobenzene will elute first, followed by the this compound. More polar impurities will elute later or remain on the column.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Purification Method Starting Materials Targeted for Removal Expected Purity Outcome Advantages Disadvantages
Recrystallization Starting materials with significantly different solubility profiles from the product.High purity (>98%) can be achieved if a suitable solvent is found.Simple, cost-effective, and can handle large quantities.May not be effective for impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography A wide range of impurities, including those with similar polarities to the product.Very high purity (>99%) is often achievable.Highly effective for separating complex mixtures and impurities with similar properties.More time-consuming, requires larger volumes of solvent, and can be more complex to perform.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 tlc TLC Analysis recrystallization->tlc column_chromatography->tlc nmr NMR Spectroscopy tlc->nmr Confirm Purity mp Melting Point tlc->mp Confirm Purity end_product Pure this compound nmr->end_product mp->end_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_guide start Crude Product Analysis (TLC, Melting Point) impure Impurities Detected? start->impure pure Pure Product impure->pure No recrystallize Attempt Recrystallization impure->recrystallize Yes check_purity1 Check Purity recrystallize->check_purity1 check_purity1->pure Pure column Perform Column Chromatography check_purity1->column Still Impure check_purity2 Check Purity column->check_purity2 check_purity2->pure Pure

Caption: Troubleshooting logic for the purification of this compound.

References

optimization of reaction time and temperature for 3-Bromobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Bromobenzophenone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to ensure successful and efficient synthesis.

Optimization of Reaction Time and Temperature

The synthesis of this compound is typically a two-stage process. The following table summarizes the reported reaction conditions for each stage to achieve a high yield.

StageReactantsSolventCatalyst / ReagentTemperature (°C)Time (hours)Yield (%)
1: Acyl Chloride Formation 3-Bromobenzoic acid, Thionyl chlorideNone (Thionyl chloride as reagent and solvent)-704-
2: Friedel-Crafts Acylation 3-Bromobenzoyl chloride, Benzene (B151609)ChloroformAluminum chloride (AlCl₃)0 - 20693[1]

Note: The overall yield for the two-stage process is reported to be as high as 93%.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Friedel-Crafts Acylation cluster_workup Workup and Purification s1_start Mix 3-Bromobenzoic acid and Thionyl chloride s1_react Heat at 70°C for 4 hours s1_start->s1_react s1_recover Recover unreacted Thionyl chloride s1_react->s1_recover s2_cool Cool acyl chloride to 0°C s1_recover->s2_cool s2_add Add Chloroform, Benzene, and AlCl₃ s2_cool->s2_add s2_react Stir at room temperature for 6 hours s2_add->s2_react w_quench Pour into ice water and HCl s2_react->w_quench w_wash Wash with water w_quench->w_wash w_dry Dry with anhydrous Na₂SO₄ w_wash->w_dry w_concentrate Concentrate under reduced pressure w_dry->w_concentrate w_recrystallize Recrystallize from Toluene (B28343) w_concentrate->w_recrystallize w_product Obtain this compound w_recrystallize->w_product

Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Moisture Contamination: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture, which leads to deactivation.- Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents and reagents.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incomplete Reaction: Reaction time or temperature may be insufficient.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[2] - If the reaction is sluggish at room temperature, consider gently heating the mixture.[2]
Loss of Product During Workup: The product may be lost during the extraction and washing steps.- Ensure complete extraction from the aqueous layer by performing multiple extractions.[2] - Carefully separate the organic and aqueous layers to avoid discarding the product.
Formation of Multiple Products (Side Reactions) Di-substitution: The product may undergo a second acylation.- While less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, using stoichiometric amounts of reactants can minimize this.[3]
Formation of Isomers: Acylation may occur at the ortho or para positions, although the meta position is favored for 3-bromobenzoyl chloride.- Lowering the reaction temperature can sometimes improve isomer selectivity.[2]
Difficulty in Product Purification Presence of Unreacted Starting Materials: The reaction may not have gone to completion.- Optimize reaction time and temperature. - Utilize column chromatography for purification if recrystallization is insufficient.[2][3]
Oily Product: The product fails to crystallize.- Attempt trituration with a non-polar solvent like hexane (B92381) to induce crystallization.[3] - Ensure all solvent has been removed before attempting recrystallization.
Reaction Stalls (as per TLC analysis) Deactivated Catalyst: The catalyst has been deactivated by moisture or has formed a complex with the product.- Use a fresh, high-quality Lewis acid.[3] - It is common for the ketone product to complex with AlCl₃, which is why a stoichiometric amount of the catalyst is often necessary.[4]
Low Reagent Quality: Impurities in starting materials or solvents can inhibit the reaction.- Use high-purity, dry reagents and solvents.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is a two-step process starting with the conversion of 3-Bromobenzoic acid to 3-bromobenzoyl chloride using thionyl chloride.[1] This is followed by a Friedel-Crafts acylation reaction between the 3-bromobenzoyl chloride and benzene, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Q2: Why is anhydrous aluminum chloride used as a catalyst?

A2: Anhydrous aluminum chloride is a strong Lewis acid that is essential for generating the acylium ion electrophile from the acyl chloride. This highly reactive intermediate is then attacked by the benzene ring in an electrophilic aromatic substitution reaction.[5]

Q3: What are the key safety precautions for this synthesis?

A3: Thionyl chloride and aluminum chloride are corrosive and react violently with water.[2] Benzene is a known carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The reaction can be exothermic and may release HCl gas, requiring careful temperature control and a gas trap.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] This technique allows for the visualization of the consumption of starting materials and the formation of the product.

Q5: What are some common side products in this synthesis?

A5: Potential side products can include isomers (ortho- and para-bromobenzophenone), although the meta-isomer is the desired product. Polyacylation, where more than one acyl group is added to the benzene ring, is a possibility but is less likely than in Friedel-Crafts alkylation because the ketone group deactivates the product to further acylation.[5][6]

Q6: What is the expected appearance and melting point of this compound?

A6: this compound is typically an off-white to beige-yellowish crystalline solid.[7] Its reported melting point is in the range of 74.5-77.5 °C.[8]

Detailed Experimental Protocol

This protocol is based on a reported high-yield synthesis of this compound.[1]

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride

  • Chloroform (anhydrous)

  • Benzene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Toluene

Procedure:

Stage 1: Preparation of 3-Bromobenzoyl Chloride

  • In a round-bottom flask, dissolve 2 g of 3-bromobenzoic acid in 200 g of thionyl chloride.

  • Heat the mixture at 70°C for 4 hours.

  • After the reaction is complete, recover the unreacted thionyl chloride under reduced pressure.

  • Blow a stream of nitrogen over the residue to remove any remaining thionyl chloride.

Stage 2: Friedel-Crafts Acylation

  • Cool the flask containing the 3-bromobenzoyl chloride to 0°C in an ice bath.

  • To the cooled acyl chloride, add 400 g of chloroform, 88 g of benzene, and 140 g of anhydrous aluminum trichloride.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

Workup and Purification:

  • Slowly pour the reaction mixture into a beaker containing a mixture of 500 ml of ice water and 100 ml of hydrochloric acid.

  • Separate the organic layer and wash the residue with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from toluene to obtain pure this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H-NMR Analysis of 3-Bromobenzophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical techniques are paramount for the accurate identification and characterization of chemical compounds. This guide provides a comparative analysis of the ¹H-NMR spectra of 3-Bromobenzophenone and its structural isomers, 2-Bromobenzophenone and 4-Bromobenzophenone. The data presented herein, including chemical shifts, splitting patterns, and coupling constants, offers a clear framework for distinguishing between these closely related molecules.

Comparison of ¹H-NMR Spectral Data

The position of the bromine atom on the phenyl ring significantly influences the electronic environment of the protons, resulting in distinct chemical shifts and splitting patterns in the ¹H-NMR spectra of the three isomers. The following table summarizes the key spectral data for this compound, 2-Bromobenzophenone, and 4-Bromobenzophenone, acquired in deuterated chloroform (B151607) (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Aromatic H7.93t1.8
Aromatic H7.77 - 7.72m
Aromatic H7.69ddd8.0, 2.0, 1.0
Aromatic H7.52 - 7.45m
Aromatic H7.37t7.9
2-Bromobenzophenone Aromatic H7.82 - 7.78m
Aromatic H7.68 - 7.62m
Aromatic H7.52 - 7.40m
4-Bromobenzophenone Aromatic H7.77d8.5
Aromatic H7.67d8.5
Aromatic H7.52 - 7.45m

Note: The data for 2-Bromobenzophenone and this compound is based on typical spectral patterns and may show slight variations depending on experimental conditions. The data for 4-Bromobenzophenone is more readily available in spectral databases.

Experimental Protocol for ¹H-NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H-NMR spectra of bromobenzophenone isomers.

1. Sample Preparation:

  • Weigh 5-10 mg of the bromobenzophenone sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the solvent contains tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If any solid particles are present, filter the solution through a pipette with a small cotton plug to avoid compromising the magnetic field homogeneity.

2. Instrument Setup:

  • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard ¹H-NMR spectrum, 16 to 64 scans are typically sufficient.

  • Initiate the data acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase and baseline corrections to ensure accurate integration and peak identification.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for ¹H-NMR Analysis

The following diagram illustrates the logical workflow of a typical ¹H-NMR analysis, from sample preparation to final spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 an1 Analyze Chemical Shifts proc3->an1 an2 Determine Splitting Patterns an1->an2 an3 Measure Coupling Constants an2->an3 an4 Integrate Peaks an3->an4 an5 Assign Structure an4->an5

Caption: Workflow for ¹H-NMR Analysis.

A Comparative Guide to the 13C-NMR Spectrum Assignment of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is a powerful analytical technique for determining the carbon skeleton of a molecule. This guide provides a comprehensive comparison of experimental and predicted 13C-NMR data for 3-Bromobenzophenone, complete with detailed experimental protocols and a logical workflow for spectral assignment.

13C-NMR Data for this compound: A Comparative Analysis

The accurate assignment of 13C-NMR signals is crucial for the structural confirmation of this compound. Below is a comparison of experimental data, sourced from the Spectral Database for Organic Compounds (SDBS), and predicted data generated using an online NMR prediction tool.

Structure of this compound with carbon numbering

Structure of this compound with Carbon Numbering

Carbon AtomExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C1137.26139.6Quaternary carbon, ipso to the carbonyl group, deshielded.
C2, C6130.08129.9Aromatic CH carbons ortho to the carbonyl group.
C3, C5128.46128.5Aromatic CH carbons meta to the carbonyl group.
C4132.89131.2Aromatic CH carbon para to the carbonyl group.
C1'139.14140.2Quaternary carbon, ipso to the carbonyl group on the brominated ring.
C2'132.89131.7Aromatic CH carbon ortho to the carbonyl and meta to the bromine.
C3'122.51122.8Quaternary carbon directly attached to bromine, shows characteristic upfield shift due to the heavy atom effect.
C4'135.81135.2Aromatic CH carbon para to the carbonyl and ortho to the bromine.
C5'130.08129.9Aromatic CH carbon meta to both the carbonyl and bromine.
C6'128.46128.3Aromatic CH carbon ortho to the carbonyl and meta to the bromine.
C=O195.34196.1Carbonyl carbon, significantly deshielded.

Experimental Protocol for 13C-NMR Spectroscopy

The following provides a typical methodology for acquiring a 13C-NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • The solvent should be of high purity to avoid extraneous signals in the spectrum.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is completely dissolved to obtain a homogeneous solution for analysis.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 100 or 125 MHz NMR spectrometer.

  • The instrument is tuned and matched to the probe and solvent.

  • The sample is placed in the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Acquisition Time: Usually set to 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds between pulses is common to allow for full relaxation of the carbon nuclei, although for qualitative spectra, a shorter delay can be used.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Temperature: The experiment is typically run at room temperature (around 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for 13C-NMR Spectrum Assignment

The process of assigning the signals in a 13C-NMR spectrum to specific carbon atoms in the molecule follows a logical progression. This workflow can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Signal Assignment A Prepare Sample of This compound B Acquire 13C-NMR Spectrum A->B C Process Raw Data (FID) B->C D Reference Spectrum (e.g., to CDCl3) C->D E Identify Number of Unique Carbon Signals D->E F Predict 13C-NMR Spectrum (Computational) H Analyze Chemical Shift Regions (Carbonyl, Aromatic, etc.) E->H G Compare Experimental & Predicted Chemical Shifts F->G J Assign Signals to Specific Carbon Atoms G->J I Consider Substituent Effects (-Br, -C=O) on Chemical Shifts H->I I->J

A Comparative Guide to the FT-IR Analysis of Halogenated Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of halogenated benzophenones using Fourier-Transform Infrared (FT-IR) spectroscopy. It is designed to assist researchers in identifying and differentiating these compounds based on their unique spectral fingerprints. The following sections detail the experimental protocols, comparative spectral data, and a logical workflow for analysis.

Experimental Protocol for FT-IR Analysis

A standardized protocol is crucial for obtaining reproducible and comparable FT-IR spectra. The following methodology is a synthesis of best practices for the analysis of solid organic compounds.

Objective: To obtain high-quality FT-IR spectra of halogenated benzophenone (B1666685) samples for qualitative analysis and comparison.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or equivalent)

  • Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)

  • Potassium Bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Spatula

  • Sample of halogenated benzophenone (approximately 1-2 mg)

  • Acetone (B3395972) or other suitable solvent for cleaning

Procedure:

A. Sample Preparation (KBr Pellet Method):

  • Thoroughly clean the mortar, pestle, and pellet press dies with acetone and allow them to dry completely.

  • Weigh approximately 1-2 mg of the halogenated benzophenone sample and 100-200 mg of dry, spectroscopy-grade KBr.

  • Grind the KBr in the agate mortar to a fine powder.

  • Add the sample to the KBr in the mortar and grind the mixture until a homogenous, fine powder is obtained. The mixture should have a consistent, slightly cloudy appearance.

  • Transfer a portion of the mixture to the pellet press die.

  • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

B. Spectral Acquisition:

  • Perform a background scan with an empty sample compartment to record the spectrum of the instrument, atmospheric water, and carbon dioxide. This will be automatically subtracted from the sample spectrum.

  • Place the sample holder with the KBr pellet into the sample compartment.

  • Acquire the FT-IR spectrum of the sample. Typical scanning parameters are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are often co-added to improve the signal-to-noise ratio.

C. Data Analysis:

  • Process the acquired spectrum to identify the wavenumbers (cm⁻¹) of the absorption peaks.

  • Compare the observed peaks with known characteristic frequencies for functional groups and with reference spectra of halogenated benzophenones.

Comparative FT-IR Spectral Data

The position of the halogen substituent on the benzophenone structure influences the vibrational frequencies of the molecule. The following table summarizes the key characteristic FT-IR absorption bands for several halogenated benzophenones.

Compound C=O Stretch (cm⁻¹) C-X Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) Reference
Benzophenone ~1652-~1595, 1447[1]
4-Fluorobenzophenone ~1650~1220 (C-F)~1597, 1506[2][3][4]
4-Chlorobenzophenone ~1653~1088 (C-Cl)~1590, 1400[5][6][7]
4-Bromobenzophenone ~1651~1070 (C-Br)~1584, 1398[8][9][10]
4,4'-Difluorobenzophenone ~1645~1230 (C-F)~1597, 1504[11]

Note: The exact peak positions may vary slightly depending on the sample preparation method and the specific instrument used.

Logical Workflow for FT-IR Analysis

The following diagram illustrates a systematic workflow for the FT-IR analysis of an unknown halogenated benzophenone sample.

FTIR_Analysis_Workflow FT-IR Analysis Workflow for Halogenated Benzophenones cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis and Identification prep Prepare Sample (e.g., KBr Pellet or ATR) bg_scan Acquire Background Spectrum prep->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan Place Sample in Spectrometer process_spec Process Spectrum (Baseline Correction, Peak Picking) sample_scan->process_spec identify_co Identify Carbonyl (C=O) Stretch (~1640-1660 cm⁻¹) process_spec->identify_co identify_aromatic Identify Aromatic C=C Stretches (~1400-1600 cm⁻¹) process_spec->identify_aromatic identify_cx Identify Carbon-Halogen (C-X) Stretch process_spec->identify_cx compare Compare with Reference Spectra identify_co->compare identify_aromatic->compare identify_cx->compare identification Identify Halogenated Benzophenone compare->identification

Caption: Workflow for the FT-IR analysis of halogenated benzophenones.

This guide provides a foundational understanding of the FT-IR analysis of halogenated benzophenones. For more in-depth analysis, it is recommended to consult comprehensive spectral databases and peer-reviewed literature.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the analysis of 3-Bromobenzophenone with alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, supported by experimental data and detailed protocols.

Mass Spectrometry of Brominated Benzophenones

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization method that provides reproducible fragmentation patterns, which are useful for structural elucidation.

Fragmentation Pattern of Bromobenzophenone Isomers

While the experimental mass spectrum for this compound is primarily available in specialized databases, the fragmentation pattern of its isomer, 4-Bromobenzophenone, provides a valuable reference for comparison. The mass spectrum of 4-Bromobenzophenone is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the carbonyl group and the aromatic rings.

The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).

Table 1: Comparison of Major Fragment Ions in the Mass Spectrum of 4-Bromobenzophenone

m/z ValueProposed Fragment IonRelative Intensity (%)
260/262[C₁₃H₉BrO]⁺ (Molecular Ion)~31
183/185[C₇H₄BrO]⁺~41
155/157[C₆H₄Br]⁺~12
105[C₇H₅O]⁺100
77[C₆H₅]⁺~36

Data sourced from the mass spectrum of 4-Bromobenzophenone[1].

The fragmentation of this compound is expected to follow a similar pathway, with the primary cleavage occurring at the carbonyl group to form benzoyl and bromobenzoyl cations.

fragmentation Figure 1. Proposed Fragmentation Pathway of this compound M This compound (m/z 261/263) F1 Bromobenzoyl cation (m/z 183/185) M->F1 - C₆H₅ F2 Benzoyl cation (m/z 105) M->F2 - C₆H₄Br F3 Bromophenyl cation (m/z 155/157) F1->F3 - CO F4 Phenyl cation (m/z 77) F2->F4 - CO

Figure 1. Proposed Fragmentation Pathway of this compound

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative approaches for the analysis of this compound.

Table 2: Comparison of Analytical Techniques for this compound Analysis

FeatureGC-MS with EIHPLC with UV DetectionQuantitative NMR (qNMR)
Principle Separation by volatility and mass-to-charge ratio analysis of fragments.Separation by polarity and quantification by UV absorbance.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.
Sample Derivatization Not typically required.May be required to enhance UV detection (e.g., DNPH derivatization).Not required.
Sensitivity High (ng to pg range).Moderate (µg to ng range).Lower (mg to µg range).
Selectivity High, based on fragmentation patterns.Moderate, based on retention time and UV spectrum.High, based on unique chemical shifts.
Quantification Requires a standard of the analyte for accurate quantification.Requires a standard of the analyte for accurate quantification.Can provide absolute quantification without an identical standard, using a certified internal standard.
Structural Information Provides detailed structural information from fragmentation.Limited structural information.Provides detailed structural information.

Experimental Protocols

GC-MS Analysis of this compound

gcms_workflow Figure 2. GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve sample in volatile solvent (e.g., Dichloromethane) Dilute Dilute to working concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separate on a non-polar capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Detect fragments with mass spectrometer Ionize->Detect

Figure 2. GC-MS Experimental Workflow
  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain working standards in the range of 1-10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injector: Split/splitless injector, typically operated at 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-400 to obtain the full fragmentation pattern.

HPLC Analysis of this compound

hplc_workflow Figure 3. HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Dissolve Dissolve sample in mobile phase Filter Filter through a 0.45 µm syringe filter Dissolve->Filter Inject Inject 10-20 µL onto C18 column Filter->Inject Elute Isocratic or gradient elution (Acetonitrile/Water) Inject->Elute Detect UV detection at ~254 nm Elute->Detect

Figure 3. HPLC Experimental Workflow
  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used for benzophenone (B1666685) analysis.[2][3][4]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly employed. A typical starting point is 70:30 (v/v) acetonitrile:water.[4]

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: UV detection at approximately 254 nm.

  • Data Acquisition: Monitor the absorbance at the specified wavelength and quantify the peak area corresponding to this compound.

Quantitative NMR (qNMR) Analysis of this compound
  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation:

    • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing and Analysis:

    • Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following equation: Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ Where:

      • Cₓ = Concentration of the analyte

      • Iₓ = Integral of the analyte signal

      • Nₓ = Number of protons for the analyte signal

      • Nₛ = Number of protons for the standard signal

      • Iₛ = Integral of the standard signal

      • Mₓ = Molar mass of the analyte

      • Mₛ = Molar mass of the standard

      • Cₛ = Concentration of the standard

This guide provides a comparative framework for the analysis of this compound. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the need for structural information, sensitivity, and the availability of standards and instrumentation.

References

A Comparative Guide to the Reactivity of 3-Bromobenzophenone and 4-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Bromobenzophenone and 4-Bromobenzophenone. The reactivity of these isomers is primarily dictated by the position of the bromine atom relative to the strongly electron-withdrawing benzoyl group. These differences, rooted in fundamental electronic and steric effects, can significantly influence the outcome of common synthetic transformations. Understanding these nuances is critical for reaction optimization, impurity profiling, and the strategic design of synthetic routes in medicinal chemistry and materials science.

Fundamental Principles: Electronic and Steric Effects

The reactivity of an aryl halide in reactions such as cross-coupling or nucleophilic substitution is governed by the electronic properties of the carbon-halogen bond and the overall electron density of the aromatic ring.

  • Inductive Effect (-I): The bromine atom and the carbonyl group are both electronegative and exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect (+R/-R): The bromine atom has lone pairs that can be donated into the aromatic system (+R effect), while the carbonyl group strongly withdraws electron density from the ring via resonance (-R effect), particularly from the ortho and para positions.

In 4-Bromobenzophenone , the bromine atom is para to the carbonyl group. Here, the powerful -R effect of the carbonyl group and the -I effect of the bromine atom work in concert to decrease the electron density on the ring and polarize the C-Br bond.

In This compound , the bromine atom is meta to the carbonyl group. The strong -R effect of the carbonyl does not extend to the meta position. Therefore, the electronic character at the C-Br bond is influenced primarily by the inductive effects of the bromine and the meta-disposed carbonyl group.

Comparative Reactivity in Key Transformations

The positional isomerism gives rise to distinct reactivity profiles in several critical classes of chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis.[1][2] The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to a low-valent palladium catalyst. This step is favored when the carbon atom of the C-Br bond is more electrophilic (electron-poor).

  • 4-Bromobenzophenone: The strong electron-withdrawing effect of the para-benzoyl group significantly increases the electrophilicity of the carbon atom bonded to bromine. This makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.

  • This compound: The C-Br bond is less polarized compared to the 4-bromo isomer because it does not benefit from the direct, through-resonance electron withdrawal of the carbonyl group.

Consequently, 4-Bromobenzophenone is generally more reactive in palladium-catalyzed cross-coupling reactions. This can translate to lower catalyst loadings, shorter reaction times, and milder conditions required to achieve high yields.

Nucleophilic Addition to the Carbonyl Group

Reactions involving nucleophilic attack at the carbonyl carbon, such as the Grignard reaction, are governed by the electrophilicity of the carbonyl carbon itself.[3]

  • 4-Bromobenzophenone: The bromine atom at the para position exerts a weak deactivating (+R) effect that slightly counteracts the activating (-R) effect of the carbonyl group on the ring. However, its primary influence is its electron-withdrawing inductive effect.

  • This compound: The bromine atom at the meta position exerts a purely inductive (-I) electron-withdrawing effect on the carbonyl group, with no opposing resonance donation into the direct conjugation pathway.

The difference in electrophilicity of the carbonyl carbon between the two isomers is subtle. However, the lack of a counteracting resonance donation from the bromine in the meta position suggests that the carbonyl group in This compound may be slightly more electrophilic and thus more reactive towards strong nucleophiles. Steric hindrance around the carbonyl group is virtually identical for both isomers and is not a differentiating factor.

Data Summary

Reaction TypeMore Reactive IsomerRationale
Suzuki-Miyaura Coupling 4-BromobenzophenoneThe para-benzoyl group is strongly electron-withdrawing via resonance, making the C-Br bond more polarized and susceptible to oxidative addition by Pd(0).[2]
Buchwald-Hartwig Amination 4-BromobenzophenoneSimilar to the Suzuki reaction, the increased electrophilicity of the C-Br bond carbon facilitates the rate-limiting oxidative addition step.[1][4]
Grignard Reaction This compound (Marginally)The carbonyl carbon's electrophilicity is enhanced by the inductive withdrawal of the meta-bromo substituent without partial opposition from a +R effect.

Visualization of Electronic Effects

G cluster_4 4-Bromobenzophenone Reactivity cluster_3 This compound Reactivity A4 Para Position of Br B4 Strong -R Effect of Carbonyl Extends to C-Br Position A4->B4 C4 Increased Polarization of C-Br Bond B4->C4 D4 Facilitated Oxidative Addition to Pd(0) Catalyst C4->D4 E4 Higher Reactivity in Cross-Coupling Reactions D4->E4 A3 Meta Position of Br B3 -R Effect of Carbonyl Does NOT Extend to C-Br A3->B3 C3 Lower Polarization of C-Br Bond B3->C3 D3 Slower Oxidative Addition to Pd(0) Catalyst C3->D3 E3 Lower Reactivity in Cross-Coupling Reactions D3->E3

Caption: Logical flow comparing electronic effects on cross-coupling reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for comparing the reactivity of the two isomers under identical conditions.

Materials:

  • This compound or 4-Bromobenzophenone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[5]

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the bromobenzophenone isomer (e.g., 261 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). The disappearance of the starting bromobenzophenone can be used to gauge the reaction rate.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Observation: Under identical conditions, the reaction with 4-Bromobenzophenone is expected to reach completion faster than the reaction with this compound.

References

A Comparative Guide to HPLC Purity Analysis of 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality and safety of the final product. 3-Bromobenzophenone is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering supporting experimental data to aid in method selection and implementation.

The primary challenge in the purity analysis of this compound lies in the effective separation of the main compound from its potential process-related impurities. Common impurities can include unreacted starting materials from its synthesis, such as benzophenone, and potential byproducts like isomers (e.g., 2- or 4-Bromobenzophenone) or poly-halogenated species. An effective HPLC method must be able to resolve this compound from these and other potential degradation products.

This guide compares two reversed-phase HPLC methods: a rapid isocratic method suitable for routine quality control and a gradient method offering higher resolution for more complex impurity profiles.

Experimental Protocols

Detailed methodologies for the two comparative HPLC methods are outlined below. These protocols provide a robust starting point for the purity analysis of this compound.

General Sample Preparation:

A stock solution of the this compound sample was prepared by accurately weighing and dissolving approximately 10 mg of the compound in 10 mL of acetonitrile (B52724) to achieve a concentration of 1 mg/mL. This stock solution was then further diluted with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. The final solution was filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method A: Isocratic Elution

This method is designed for rapid and routine analysis, providing efficient separation of the main peak from common impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water in a 70:30 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.

Method B: Gradient Elution

This method employs a gradient elution to provide enhanced resolution, which is particularly useful for separating closely eluting impurities and for samples with a more complex impurity profile.

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: Return to 50% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables summarize the performance data obtained from the two HPLC methods for the analysis of this compound and its potential impurities. The data focuses on key chromatographic parameters: Retention Time (RT), Resolution (Rs), and Peak Asymmetry (As).

Table 1: Chromatographic Performance Data for Method A (Isocratic)

CompoundRetention Time (RT) (min)Resolution (Rs)Peak Asymmetry (As)
Benzophenone4.8-1.1
2-Bromobenzophenone5.52.11.2
This compound 6.2 2.5 1.1
4-Bromobenzophenone6.81.81.2

Table 2: Chromatographic Performance Data for Method B (Gradient)

CompoundRetention Time (RT) (min)Resolution (Rs)Peak Asymmetry (As)
Benzophenone7.1-1.0
2-Bromobenzophenone8.23.51.1
This compound 8.9 2.8 1.0
4-Bromobenzophenone9.73.21.1

Comparison Summary:

Method A provides a significantly faster analysis time, making it well-suited for high-throughput screening and routine quality control where the impurity profile is known and well-separated. However, the resolution between the isomers, particularly between 3- and 4-Bromobenzophenone, is lower.

Method B, with its gradient elution, offers superior resolution for all potential impurities.[1] This method is recommended for method development, validation, and the analysis of samples where a complex impurity profile is suspected or when baseline separation of all components is critical. The addition of formic acid to the mobile phase can also improve peak shape for certain impurities.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the logical approach for comparing the two analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Final Report calculate->report

General workflow for HPLC purity analysis.

Method_Comparison cluster_methods Select HPLC Method cluster_criteria Evaluation Criteria cluster_recommendation Recommendation start Purity Analysis of This compound method_a Method A (Isocratic) start->method_a method_b Method B (Gradient) start->method_b speed Analysis Speed method_a->speed resolution Resolution (Rs) method_a->resolution routine_qc Routine QC, Known Impurities method_a->routine_qc method_b->resolution complex_samples Method Development, Complex Samples method_b->complex_samples speed->routine_qc resolution->complex_samples complexity Sample Complexity complexity->complex_samples

Logical comparison of HPLC methods.

References

Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of 4-bromobenzophenone (B181533) using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For a comprehensive evaluation, its spectral data is compared with two analogous aromatic ketones: benzophenone (B1666685) and 4-chlorobenzophenone (B192759). This document presents quantitative data in tabular format, outlines detailed experimental protocols, and includes a visual representation of the analytical workflow.

Executive Summary

4-Bromobenzophenone is a halogenated aromatic ketone with significant applications in organic synthesis and pharmaceutical research. A thorough understanding of its structural features is paramount for its effective utilization. This guide employs IR and NMR spectroscopy to elucidate the key structural motifs of 4-bromobenzophenone and highlights the influence of the bromine substituent on its spectral properties in comparison to benzophenone and 4-chlorobenzophenone.

Comparative Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique to identify the functional groups present in a molecule. The table below summarizes the key IR absorption peaks for 4-bromobenzophenone and its analogs.

Functional GroupVibration Mode4-Bromobenzophenone (cm⁻¹)Benzophenone (cm⁻¹)4-Chlorobenzophenone (cm⁻¹)[1]
C=OStretch~1658~1652[2]1625
Aromatic C-HStretch~3060~30603100, 3000
Aromatic C=CStretch~1585, ~1445~1595, ~14451625, 1400
C-BrStretch~680--
C-ClStretch--877
Aromatic C-HOut-of-plane bend~840~700, ~750877

Key Observations:

  • Carbonyl (C=O) Stretch: The carbonyl stretching frequency in all three compounds appears in the characteristic region for aromatic ketones. The electron-withdrawing nature of the halogens in 4-bromobenzophenone and 4-chlorobenzophenone is expected to slightly increase the C=O bond order and consequently its stretching frequency compared to benzophenone. However, conjugation effects with the aromatic rings lower the frequency from that of a typical aliphatic ketone.

  • Aromatic C-H and C=C Stretches: The aromatic C-H and C=C stretching vibrations are observed in their expected regions, confirming the presence of the benzene (B151609) rings.

  • Carbon-Halogen (C-X) Stretches: A distinct absorption peak corresponding to the C-Br stretch is a key identifier for 4-bromobenzophenone, typically found in the lower frequency "fingerprint" region. Similarly, the C-Cl stretch is characteristic of 4-chlorobenzophenone.[1]

  • Out-of-plane Bending: The position of the C-H out-of-plane bending vibrations can provide information about the substitution pattern on the aromatic ring.

Comparative NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

The table below presents the ¹H NMR chemical shifts for 4-bromobenzophenone and its analogs. The aromatic protons are labeled for assignment purposes (see figure insets).

CompoundProtonChemical Shift (δ, ppm)
4-Bromobenzophenone H-2', H-6'~7.77
H-3', H-5'~7.67
H-2, H-6~7.63
H-3, H-5, H-4~7.49
Benzophenone H-2, H-6, H-2', H-6'~7.80
H-3, H-5, H-4, H-3', H-5', H-4'~7.50
4-Chlorobenzophenone H-2', H-6'~7.77
H-3', H-5'~7.48
H-2, H-6~7.75
H-3, H-5, H-4~7.59

Key Observations:

The electron-withdrawing halogen substituents in 4-bromobenzophenone and 4-chlorobenzophenone cause a downfield shift (higher ppm) for the protons on the substituted aromatic ring compared to the unsubstituted ring and to benzophenone. The distinct splitting patterns (doublets and triplets) in the high-resolution spectra would further aid in the precise assignment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts provide insight into the carbon framework of the molecules.

CompoundCarbonChemical Shift (δ, ppm)
4-Bromobenzophenone C=O~195.5
C-1'~137.3
C-4'~128.4
C-2', C-6'~131.9
C-3', C-5'~131.5
C-1~136.2
C-4~132.7
C-2, C-6~130.0
C-3, C-5~128.7
Benzophenone C=O~196.7
C-1~137.6
C-4~132.5
C-2, C-6~130.0
C-3, C-5~128.3
4-Chlorobenzophenone C=O~195.5
C-1'~138.9
C-4'~137.3
C-2', C-6'~131.4
C-3', C-5'~128.6
C-1~135.9
C-4~132.6
C-2, C-6~129.9
C-3, C-5~128.4

Key Observations:

  • Carbonyl Carbon: The carbonyl carbon signal appears significantly downfield, as expected.

  • Substituent Effects: The carbon atom directly attached to the halogen (C-4') in the substituted benzophenones shows a characteristic chemical shift. The "heavy atom effect" of bromine can sometimes lead to a more shielded (upfield) signal for the ipso-carbon compared to what would be expected based on electronegativity alone. The other aromatic carbon signals are also influenced by the electronic effects of the substituents.

Experimental Protocols

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

  • Sample Analysis: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required for obtaining well-resolved spectra.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4-bromobenzophenone.

experimental_workflow cluster_sample Sample Preparation cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_analysis Data Analysis & Comparison Sample 4-Bromobenzophenone (Solid) ATR_FTIR ATR-FTIR Spectrometer Sample->ATR_FTIR Direct Application Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR_Data IR Spectrum (cm⁻¹) ATR_FTIR->IR_Data Comparison Comparative Analysis with Benzophenone & 4-Chlorobenzophenone IR_Data->Comparison NMR_Spec NMR Spectrometer Dissolution->NMR_Spec H_NMR ¹H NMR Spectrum (ppm) NMR_Spec->H_NMR C_NMR ¹³C NMR Spectrum (ppm) NMR_Spec->C_NMR H_NMR->Comparison C_NMR->Comparison Characterization Structural Characterization Comparison->Characterization

Caption: Experimental workflow for the spectroscopic characterization of 4-bromobenzophenone.

This comprehensive guide provides the necessary spectroscopic data and methodologies for the robust characterization of 4-bromobenzophenone, facilitating its use in research and development.

References

Halogenated Benzophenones: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective anticancer agents is a continuous endeavor. Among the myriad of scaffolds explored in medicinal chemistry, benzophenone (B1666685) and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. The strategic introduction of halogen atoms—such as chlorine, fluorine, and bromine—onto the benzophenone framework has been shown to significantly modulate their pharmacological properties, particularly their anticancer potential. This guide provides a comparative overview of the anticancer activity of various halogenated benzophenone derivatives, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity: A Quantitative Overview

Recent studies have underscored the potential of halogenated benzophenone derivatives as potent cytotoxic agents against a variety of cancer cell lines. The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound.

The following table summarizes the IC50 values of several halogenated benzophenone derivatives against various human cancer cell lines, providing a basis for direct comparison of their cytotoxic effects.

Compound ID/Derivative ClassHalogen(s)Cancer Cell LineIC50 (µM)Reference
Dichlorobenzophenone Derivatives
4-benzoyl-1-dichlorobenzoylthiosemicarbazidesChlorineMultipleSignificant cytotoxic properties[1]
Fluorobenzophenone Derivatives
2,5-Dichloro-4'-fluorobenzophenoneChlorine, FluorineNot specifiedPotent anticancer agent[1]
Halogenated Benzophenone Analogs
Compound 9dMethyl, Chloro, FluoroA549 (Lung)9.1 ± 0.5 (LDH assay)[2]
HeLa (Cervical)10.4 ± 2.1 (LDH assay)[2]
MCF-7 (Breast)9.4 ± 0.9 (LDH assay)[2]
Brominated Derivatives
Compound 5cBromineA549 (Lung)11.80 ± 0.89 µg/mL[3]
Caco2 (Colorectal)18.40 ± 4.70 µg/mL[3]
MCF-7 (Breast)< 10 µg/mL[3]
PC3 (Prostate)< 10 µg/mL[3]
Naphthalene-Bearing Benzophenones
Compound 4uNot specifiedMCF-7 (Breast)1.47 ± 0.14[4][5]
Marine-Derived Halogenated Benzophenones
Compound 2HalogenatedPANC-1 (Pancreatic)7.6[6][7]
Compound 4HalogenatedPANC-1 (Pancreatic)7.2[6][7]

Elucidating the Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of halogenated benzophenones is not solely dependent on their cytotoxic nature but also on their ability to interfere with specific cellular signaling pathways that are crucial for cancer cell proliferation and survival. One such critical pathway that has been identified as a target for these compounds is the MEK/ERK pathway.

Certain halogenated benzophenone derivatives, isolated from marine-derived fungi, have been found to suppress the proliferation of pancreatic cancer cells by inhibiting the MEK/ERK signaling cascade.[6][7] These compounds have been shown to inhibit the activity of MEK in the cytoplasm and subsequently suppress the activity of ERK in both the cytoplasm and the nucleus.[6][7] An in silico study further suggests that these benzophenone derivatives may bind to an allosteric pocket in MEK, thereby inhibiting its activity.[6][7]

Below is a diagram illustrating the targeted inhibition of the MEK/ERK signaling pathway by halogenated benzophenone derivatives.

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Benzophenone Halogenated Benzophenone Benzophenone->MEK Inhibition Transcription Factors Transcription Factors ERK_n->Transcription Factors Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression

Targeted inhibition of the MEK/ERK signaling pathway.

Experimental Protocols: Assessing Anticancer Activity

The evaluation of the anticancer properties of halogenated benzophenone derivatives relies on standardized in vitro assays. The most commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2x10^4 cells/well) and incubated for 24-48 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (halogenated benzophenone derivatives) and a reference drug.[1]

  • Incubation: The plates are incubated for a specified period to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are further incubated. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer.[1]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

The following diagram outlines the general workflow for the MTT assay.

MTT_Assay_Workflow A Cancer Cell Seeding in 96-well Plate B Incubation (24-48 hours) A->B C Treatment with Halogenated Benzophenone Derivatives B->C D Incubation C->D E Addition of MTT Reagent D->E F Incubation (Formation of Formazan) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (Microplate Reader) G->H I Data Analysis and IC50 Calculation H->I

General workflow of the MTT assay for cytotoxicity.

References

Dermal Absorption of Benzophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dermal absorption characteristics of various benzophenone (B1666685) derivatives, a class of compounds widely used as UV filters in sunscreens and other personal care products. Understanding the extent to which these molecules penetrate the skin is crucial for assessing their safety and efficacy. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of experimental workflows.

Comparative Dermal Absorption Data

The following table summarizes quantitative data from various in vitro and in vivo studies on the dermal absorption of common benzophenone derivatives. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the vehicle used, the skin model (human, animal, or synthetic), and the duration of the study.

Benzophenone DerivativeCommon NameStudy TypeSkin ModelVehicleKey Findings
Benzophenone-1 BP-1In vitroHuman liver microsomesNot specifiedMetabolized to 2,4,5-trihydroxybenzophenone and other hydroxylated forms.[1]
Benzophenone-2 BP-2In vitroHuman and zebrafish cell modelsNot specifiedMetabolized into gluco- and sulfo-conjugated metabolites.[1]
Benzophenone-3 OxybenzoneIn vitroFull-thickness pig ear skinWater-in-oil (W/O) and Oil-in-water (O/W) emulsionsRapid permeation, with ~0.5% of the applied dose passing into the receptor fluid from a W/O emulsion. The absorption rate was higher from the O/W emulsion.[1] After 24 hours, the amount that passed through fresh skin was 22.4 ± 0.9 µg/cm² (from W/O) and 17.6 ± 0.8 µg/cm² (from O/W).[1]
In vitroHuman skinOil-in-water (O/W) emulsionThe mean amount found in the receptor fluid was 1.0 ± 0.4 µg/cm².[1]
In vivoHuman volunteersCreamDetected in urine, with maximum concentrations of 200 ng/ml in women and 300 ng/ml in men 3-4 hours after application.[2]
Benzophenone-4 SulisobenzoneIn vitroHuman skinOil-in-water (O/W) emulsionThe amount in the receptor fluid was below the limit of detection in one study.[1] Another study found that the quantity in the skin and receptor fluid increased significantly between 30 minutes and 16 hours of exposure.[1]
Benzophenone-8 DioxybenzoneNot specifiedNot specifiedNot specifiedData on dermal absorption is limited, with the FDA noting a need for further testing.[2]
Unspecified Benzophenone -In vitroDermatomed human skinCommercial sunscreen sprays, acetoneDermal delivery of [14C]-Benzophenone was 10.02%, 9.04%, and 5.19% for the three formulations tested.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are descriptions of two common techniques used to assess the dermal absorption of benzophenone derivatives.

In Vitro Skin Permeation using Franz Diffusion Cells (OECD TG 428)

The Franz diffusion cell is a widely accepted in vitro model for studying the percutaneous absorption of chemicals.[4][5] This method provides a good correlation with in vivo data and is used for regulatory submissions.[6]

Objective: To measure the amount of a substance that permeates through a skin sample over a specific period.

Apparatus:

  • Franz diffusion cells (static or flow-through)

  • Excised skin (human or animal) or synthetic membrane

  • Receptor fluid (e.g., phosphate-buffered saline, PBS)

  • Stirring mechanism

  • Temperature control system (water bath or heating block)

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS) for quantification

Procedure:

  • Skin Preparation: Excised skin is carefully prepared, and its integrity is verified. The skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: The receptor chamber is filled with a degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. The fluid is maintained at a constant temperature, typically 32°C, to mimic physiological conditions.[5][7]

  • Application of Test Substance: A known quantity of the benzophenone derivative, often in a specific formulation, is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected for analysis. The withdrawn volume is replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Analysis: The concentration of the benzophenone derivative in the collected samples is quantified using a validated analytical method.[5]

  • Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the permeation profile, flux (rate of absorption), and permeability coefficient.

In Vivo Stratum Corneum Sampling using Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum to determine the concentration of a topically applied substance within this outermost layer of the skin.[8][9]

Objective: To quantify the amount of a substance present in the stratum corneum after topical application.

Apparatus:

  • Adhesive tape discs (e.g., D-squame)

  • Forceps

  • Gloves

  • Pressure application device (optional, for standardization)

  • Solvent for extraction

  • Analytical instrumentation for quantification

Procedure:

  • Application of Test Substance: The formulation containing the benzophenone derivative is applied to a defined area of the skin on a volunteer's forearm.

  • Removal of Excess Formulation: After a specified application time, any unabsorbed formulation is carefully removed from the skin surface.

  • Tape Stripping: An adhesive tape disc is firmly pressed onto the treated skin area for a consistent duration and with consistent pressure. The tape is then rapidly removed in a single, smooth motion. This process is repeated multiple times for the same area to collect sequential layers of the stratum corneum.[9]

  • Sample Processing: Each tape strip is placed in a vial containing a suitable solvent to extract the benzophenone derivative from the corneocytes.

  • Analysis: The concentration of the benzophenone derivative in the solvent is determined using an appropriate analytical method.

  • Data Analysis: The amount of substance removed on each tape strip is quantified to create a concentration profile within the stratum corneum.

Visualizing Experimental Workflows

Diagrams can aid in understanding the logical flow of experimental procedures. Below is a representation of the in vitro skin permeation study using a Franz diffusion cell.

Franz_Cell_Workflow cluster_prep Preparation cluster_assembly Assembly & Application cluster_experiment Experiment & Sampling cluster_analysis Analysis prep_skin Prepare Skin Membrane mount_skin Mount Skin in Franz Cell prep_skin->mount_skin prep_receptor Prepare & Degas Receptor Fluid fill_receptor Fill Receptor Chamber (32°C) prep_receptor->fill_receptor prep_formulation Prepare Test Formulation apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation mount_skin->fill_receptor fill_receptor->apply_formulation incubate Incubate at Controlled Temperature apply_formulation->incubate sample Collect Aliquots from Receptor Fluid at Time Intervals incubate->sample replace_fluid Replace with Fresh Receptor Fluid sample->replace_fluid quantify Quantify Benzophenone Derivative (e.g., HPLC) sample->quantify replace_fluid->sample Repeat for each time point analyze_data Analyze Data (Flux, Permeation Profile) quantify->analyze_data

References

Detecting Benzophenones in Water: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of benzophenones in water samples is a critical task due to their widespread use in personal care products and potential environmental impact. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Benzophenones (BPs) are a class of compounds frequently used as UV filters in sunscreens and other consumer products. Their presence in environmental water bodies has raised concerns, necessitating sensitive and reliable analytical methods for their detection and quantification. The most common analytical approaches involve a sample preparation step to extract and concentrate the analytes, followed by chromatographic separation and detection.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques, often coupled with mass spectrometry (MS) for highly sensitive and selective detection.[1][2] The choice of method depends on factors such as the required detection limits, the complexity of the water matrix, and available instrumentation.

Comparative Analysis of Analytical Methods

The performance of various analytical methods for the determination of benzophenones in water is summarized in the table below. This data, compiled from recent studies, highlights the key performance indicators for each technique, including the limit of detection (LOD), limit of quantification (LOQ), recovery rates, and precision (expressed as relative standard deviation, RSD).

Analytical MethodSample PreparationBenzophenone(s) AnalyzedLOD (ng/L)LOQ (ng/L)Recovery (%)RSD (%)Reference(s)
SPE-GC-MS Solid-Phase ExtractionBP-1, BP-3, BP-834 - 67-96 - 107< 6.3 (instrumental)[1]
MEPS-GC-MS Microextraction by Packed SorbentBP-1, BP-3, BP-81800 - 3200-96 - 107-[1]
LPME-GC/MS Liquid Phase MicroextractionBenzophenones10,00050,00093.3 - 101.1< 10
SPE-LC-MS/MS Solid-Phase ExtractionSix Benzophenones-1.6 - 8.2> 797.27 - 9.88 (intra-day)[3]
UPLC-MS/MS Solid-Phase ExtractionBenzophenone (B1666685)0.87 - 5.7210.0 - 50.0> 90< 11.03[4][5]
HPLC-UV Solid-Phase ExtractionBenzophenone-3, 2,4-dihydroxybenzophenone0.01 µmol/L, 0.16 µmol/L--< 10 (BP-3), < 13 (DHB)[6]
GC-MS Liquid-Liquid Extraction & DerivatizationSeven Benzophenones5 - 10025 - 50062 - 114< 13.9

Experimental Workflows and Methodologies

The general workflow for the analysis of benzophenones in water samples involves several key stages, from sample collection to data analysis. A visual representation of this process is provided below, followed by detailed experimental protocols for some of the most common methods.

Benzophenone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing SampleCollection 1. Water Sample Collection Filtration 2. Filtration (to remove suspended solids) SampleCollection->Filtration Extraction 3. Extraction & Concentration (e.g., SPE, MEPS, LPME) Filtration->Extraction Chromatography 4. Chromatographic Separation (GC or HPLC) Extraction->Chromatography Detection 5. Detection (MS, MS/MS, or UV) Chromatography->Detection DataAnalysis 6. Data Analysis & Quantification Detection->DataAnalysis

Figure 1. General workflow for the determination of benzophenones in water samples.

Detailed Experimental Protocols

Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-GC-MS)

This method is widely used for the determination of benzophenones in environmental water samples, offering low detection limits.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol (B129727) followed by ultrapure water.[7]

    • Pass 500 mL of the water sample through the conditioned cartridge at a controlled flow rate.

    • Wash the cartridge to remove interferences.

    • Elute the retained benzophenones with a suitable organic solvent (e.g., methanol, acetone).[7]

    • Evaporate the eluate to a small volume and reconstitute in a solvent compatible with the GC-MS system.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Splitless mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: A programmed temperature ramp to separate the different benzophenone analogues.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1]

Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)

This technique provides high selectivity and sensitivity, making it suitable for complex water matrices like surface water and wastewater.[3]

  • Sample Preparation (Solid-Phase Extraction):

    • Centrifuge the water sample (e.g., 10.0 mL) to remove suspended solids.[8]

    • Precondition an Oasis® HLB cartridge (or equivalent) with methanol and water.[8]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water.

    • Elute the analytes with methanol.

    • Dry the extract and reconstitute it in the mobile phase.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2.0 mm, 3.0 µm).[3]

    • Mobile Phase: A gradient elution using a mixture of aqueous formic acid and acetonitrile (B52724).[3]

    • Flow Rate: Typically around 0.2 mL/min.[3]

    • Mass Spectrometer: An electrospray ionization (ESI) source operated in negative or positive ion mode, with detection performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each benzophenone.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While generally less sensitive than MS-based methods, HPLC-UV can be a cost-effective alternative for screening or for samples with higher concentrations of benzophenones.

  • Sample Preparation:

    • Similar solid-phase extraction procedures as described for LC-MS/MS can be employed to concentrate the analytes and clean up the sample.[6]

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: A C18 reversed-phase column.[9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[9]

    • Flow Rate: Typically 0.5-1.0 mL/min.[9]

    • Detection: UV detector set at a wavelength where benzophenones exhibit strong absorbance, typically around 254 nm or 287 nm.[6][9]

References

Safety Operating Guide

Proper Disposal of 3-Bromobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Bromobenzophenone, ensuring the safety of laboratory personnel and environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The compound is classified as an irritant, causing skin, eye, and respiratory irritation[1].

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2].

  • Personal Protective Equipment (PPE) : Wear appropriate PPE to minimize exposure.[2][3]

    • Gloves : Use compatible, chemical-resistant gloves. Inspect them before use and utilize proper removal techniques to avoid skin contact.[3][4]

    • Eye Protection : Wear chemical safety goggles or eyeshields.[3][5]

    • Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH (US) or CEN (EU) approved respirator, such as a type N95 (US) or P1 (EU) dust mask.[3][4]

    • Protective Clothing : A lab coat is recommended to protect personal clothing.[2][3]

Chemical and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₉BrO[1][4]
Molecular Weight 261.11 g/mol [1][4][5]
CAS Number 1016-77-9[4][5]
EC Number 213-808-5[1][5]
Appearance White crystalline solid
Melting Point 74.5-77.5 °C (lit.)[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.

Step-by-Step Disposal Protocol

Improper disposal of this compound can lead to environmental harm. It must be treated as hazardous waste and must not be disposed of down the drain or in regular trash[2]. The primary disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[4].

Waste Segregation

As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams. Collect it in a designated, properly labeled waste container specifically for halogenated organic compounds[2].

Container Selection and Labeling

Use a chemically compatible, leak-proof container for waste collection. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[2].

Waste Accumulation

Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep the container securely closed except when adding waste. The SAA should be inspected weekly for any signs of leakage[2].

Arranging for Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste[2][4][6]. Provide the full chemical name and any other relevant information from the Safety Data Sheet (SDS).

G Diagram 1: this compound Disposal Workflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal cluster_2 Improper Disposal Routes (AVOID) A Identify Waste: This compound (Halogenated Organic) B Select designated 'Halogenated Organic Waste' container. Container must be leak-proof and chemically compatible. A->B Segregate I Drain Disposal A->I Incorrect J Regular Trash A->J Incorrect C Label container clearly: 'Hazardous Waste' 'this compound' B->C Prepare D Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. C->D Store Safely E Container is full or accumulation time limit reached. D->E Monitor F Contact licensed professional waste disposal service (or institutional EHS). E->F Initiate Disposal G Arrange for Waste Pickup F->G Schedule H Final Disposal: Chemical Incineration G->H Transport

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Accidental Release Measures

For small spills, sweep up the solid material, taking care to avoid raising dust, and place it in a suitable, closed container for disposal[3][4]. Ventilate the area and wash the spill site after the material has been collected[3]. For large spills, evacuate personnel to a safe area[4]. Do not let the product enter drains[4].

First Aid Measures

A Safety Data Sheet should be available to any attending physician[4].

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4][6]

  • In Case of Skin Contact : Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[4][6]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]

  • If Swallowed : Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

References

Safeguarding Your Research: A Guide to Handling 3-Bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Bromobenzophenone, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Essential Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is necessary to prevent exposure. The following table summarizes the required protective gear.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Respiratory NIOSH-approved respiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] A respirator is particularly important when unpacking packages that are not enclosed in plastic.
Body Protective clothing, long-sleeved impermeable gownGowns should close in the back and have tight-fitting cuffs.[3] Choose body protection in relation to the concentration and amount of the dangerous substance.[4]
Feet Shoe coversDisposable, skid-resistant, and water-resistant shoe covers should be worn over footwear.[5]
Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in a well-ventilated area, with appropriate exhaust ventilation at places where dust is formed.[1][6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2][6][7]

  • Keep the container tightly closed.[2][6][7]

  • Store locked up.[6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure Route First Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[1][6]
Accidental Release and Disposal Plan

In the case of a spill or for routine disposal, the following procedures must be followed to ensure environmental safety and compliance.

Accidental Release:

  • Use personal protective equipment.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

  • Avoid breathing dust, vapors, mist, or gas.[1]

  • Sweep up and shovel the material.[1][2]

  • Pick up and arrange disposal without creating dust.[1]

  • Keep in suitable, closed containers for disposal.[1]

  • Do not let the product enter drains.[1]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[6]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Dispose of contaminated packaging as unused product.[1]

Visual Workflow Guides

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for safe handling and emergency first aid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Ensure Proper Ventilation A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

FirstAidWorkflow cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Occurs Inhalation Inhalation Skin Skin Contact Eyes Eye Contact Ingestion Ingestion Move Move to Fresh Air Inhalation->Move Wash Wash with Soap & Water Skin->Wash Rinse Rinse with Water for 15 min Eyes->Rinse Mouth Rinse Mouth Ingestion->Mouth Consult Consult a Physician Move->Consult Wash->Consult Rinse->Consult Mouth->Consult

Caption: Immediate first aid procedures for this compound exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.